PPTN Mesylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H28F3NO5S |
|---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
methanesulfonic acid;4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C29H24F3NO2.CH4O3S/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20;1-5(2,3)4/h1-10,15-17,20,33H,11-14H2,(H,34,35);1H3,(H,2,3,4) |
InChI Key |
NUTQRNOURPWIIS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CNCCC1C2=CC=C(C=C2)C3=C4C=CC(=CC4=CC(=C3)C(=O)O)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
PPTN: A Deep Dive into its Mechanism of Action as a P2Y14 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPTN is a potent and highly selective competitive antagonist of the P2Y14 receptor, a G protein-coupled receptor involved in various physiological and pathological processes, particularly inflammation and immune responses. This technical guide provides a comprehensive overview of the mechanism of action of PPTN, drawing from available preclinical data. It is important to note that while the query specified "PPTN Mesylate," the available scientific literature predominantly refers to the compound as PPTN.
Core Mechanism of Action
PPTN exerts its pharmacological effects by specifically binding to the P2Y14 receptor and blocking the binding of its endogenous agonist, UDP-glucose. This antagonism prevents the activation of downstream signaling cascades, ultimately modulating cellular functions such as chemotaxis and inflammatory responses.
Molecular Target and Selectivity
The primary molecular target of PPTN is the P2Y14 receptor. It demonstrates remarkable selectivity for this receptor over other P2Y receptor subtypes. Studies have shown that at a concentration of 1 µM, PPTN does not exhibit any agonist or antagonist activity at the P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors, highlighting its specific binding profile[1].
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the potency and affinity of PPTN for the P2Y14 receptor.
| Parameter | Value | Cell Line/Assay Condition |
| KB | 434 pM | Not specified |
| IC50 | ~1 nM | Differentiated HL-60 cells (in the presence of 10 µM UDP-glucose)[1] |
| IC50 | ~4 nM | Differentiated HL-60 cells (in the presence of 100 µM UDP-glucose)[1] |
Signaling Pathways
The binding of UDP-glucose to the P2Y14 receptor typically activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38. PPTN, by blocking this initial step, effectively inhibits the phosphorylation and activation of these downstream effectors. Experimental evidence demonstrates that treatment with 10 µM PPTN significantly decreases the ratios of phosphorylated ERK1/2 to total ERK1/2 and phosphorylated p38 to total p38[1].
Furthermore, PPTN has been shown to modulate the NLRP3 inflammasome pathway. It significantly decreases the colocalization of NLRP3 and ASC proteins and reduces the expression of NLRP3, ASC, and caspase-1 p20 in synovial tissues of rats, indicating its anti-inflammatory properties[1].
Signaling Pathway Diagram
Caption: Signaling pathway of the P2Y14 receptor and the inhibitory action of PPTN.
Experimental Protocols
Chemotaxis Assay in Differentiated HL-60 Cells
A key experiment to determine the inhibitory effect of PPTN on P2Y14 receptor-mediated cell migration is the chemotaxis assay.
1. Cell Culture and Differentiation:
-
Human promyelocytic leukemia cells (HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Differentiation into a neutrophil-like phenotype is induced by treating the cells with a differentiating agent (e.g., DMSO or retinoic acid) for several days.
2. Chemotaxis Assay (Boyden Chamber Assay):
-
A multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells is used.
-
Differentiated HL-60 cells are resuspended in assay buffer and pre-incubated with varying concentrations of PPTN.
-
The lower chamber is filled with assay buffer containing a specific concentration of the chemoattractant UDP-glucose (e.g., 10 µM or 100 µM).
-
The cell suspension (containing PPTN or vehicle control) is added to the upper chamber.
-
The chamber is incubated at 37°C in a humidified atmosphere to allow cell migration through the membrane towards the chemoattractant.
-
After the incubation period, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and quantified by microscopy or by eluting the stain and measuring its absorbance.
-
The IC50 value is calculated by plotting the percentage of inhibition of cell migration against the concentration of PPTN.
Western Blot for Phosphorylated ERK1/2 and p38
This protocol is used to assess the effect of PPTN on the downstream MAPK signaling pathway.
1. Cell Treatment and Lysis:
-
Differentiated HL-60 cells are serum-starved and then pre-incubated with PPTN (e.g., 10 µM) or vehicle control.
-
The cells are then stimulated with UDP-glucose for a short period to induce receptor activation and downstream signaling.
-
Following stimulation, the cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
2. Protein Quantification and SDS-PAGE:
-
The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are mixed with Laemmli buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
3. Western Blotting and Immunodetection:
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked with a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated p38 (p-p38), and total p38.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The band intensities are quantified, and the ratios of phosphorylated protein to total protein are calculated to determine the effect of PPTN on protein phosphorylation.
Experimental Workflow Diagram
Caption: Workflow for key experiments to characterize PPTN's activity.
Conclusion
PPTN is a valuable research tool for investigating the physiological and pathological roles of the P2Y14 receptor. Its high potency and selectivity make it a specific probe for elucidating the contributions of this receptor to inflammatory and immune processes. The detailed mechanism of action, encompassing competitive antagonism at the P2Y14 receptor and subsequent inhibition of downstream MAPK and NLRP3 inflammasome signaling, provides a solid foundation for its further exploration in drug discovery and development.
References
PPTN Mesylate: A Technical Guide to its Target Protein Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPTN mesylate is a potent, high-affinity, and highly selective competitive antagonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars such as UDP-glucose.[1][2][3][4] Its remarkable selectivity and affinity make it an invaluable chemical probe for elucidating the physiological and pathological roles of the P2Y14 receptor. This technical guide provides an in-depth overview of the binding affinity of this compound to its target protein, the experimental protocols used for its characterization, and the associated signaling pathways.
Core Data Presentation: Quantitative Binding Affinity
The binding affinity of this compound for the P2Y14 receptor has been determined through various functional and binding assays. The data consistently demonstrates its high potency and selectivity.
| Parameter | Value | Species/Cell Line | Assay Conditions | Reference |
| KB | 434 pM | Human P2Y14 receptor expressed in C6 glioma cells | Schild analysis of UDP-glucose-stimulated cAMP accumulation inhibition | [1] |
| Ki | 0.4 nM | Human P2Y14 receptor | Functional assays | |
| IC50 | ~1 nM | Differentiated HL-60 cells | Inhibition of UDP-glucose (10 µM)-promoted chemotaxis | |
| IC50 | ~4 nM | Differentiated HL-60 cells | Inhibition of UDP-glucose (100 µM)-promoted chemotaxis |
Selectivity: this compound exhibits exceptional selectivity for the P2Y14 receptor. At a concentration of 1 µM, it shows no agonist or antagonist activity at other P2Y receptors, including P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13.
Signaling Pathways and Mechanism of Action
The P2Y14 receptor is a Gi/o-coupled receptor. Upon activation by its endogenous ligands, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a competitive antagonist, blocks these downstream effects. The signaling pathway also involves the activation of the small GTPase RhoA and the mitogen-activated protein kinase (MAPK) pathways, including the phosphorylation of ERK1/2 and p38.
Experimental Protocols
The characterization of this compound's binding affinity and functional activity involves several key experimental procedures.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the P2Y14 receptor.
1. Membrane Preparation:
-
Culture cells expressing the human P2Y14 receptor (e.g., HEK293 or C6 glioma cells).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
2. Assay Procedure:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]UDP-glucose), and varying concentrations of unlabeled this compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Chemotaxis Assay
This functional assay measures the ability of this compound to inhibit the migration of cells towards a chemoattractant (UDP-glucose).
1. Cell Culture and Differentiation:
-
Culture a suitable cell line, such as the human promyelocytic leukemia cell line HL-60.
-
Differentiate the HL-60 cells into a neutrophil-like phenotype by treatment with DMSO for several days. Differentiated cells upregulate the expression of the P2Y14 receptor.
2. Assay Setup:
-
Use a chemotaxis chamber (e.g., a Boyden chamber or a multi-well plate with a porous membrane insert).
-
Place a solution containing the chemoattractant (UDP-glucose) in the lower chamber.
-
In the upper chamber (the insert), add the differentiated HL-60 cells that have been pre-incubated with varying concentrations of this compound.
3. Incubation and Cell Migration:
-
Incubate the chamber for a sufficient time to allow cell migration from the upper to the lower chamber through the porous membrane.
4. Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., crystal violet).
-
Elute the dye and measure the absorbance, or count the number of migrated cells using a microscope.
5. Data Analysis:
-
Plot the number of migrated cells (or absorbance) against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of chemotaxis.
Conclusion
This compound is a cornerstone tool for investigating the P2Y14 receptor. Its well-characterized high-affinity binding and potent antagonist activity, combined with its exceptional selectivity, enable researchers to dissect the specific contributions of this receptor to various biological processes, including immune responses and inflammation. The experimental protocols outlined in this guide provide a framework for the continued exploration of P2Y14 receptor pharmacology and the development of novel therapeutics targeting this receptor.
References
- 1. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling the Activity of PPTN Mesylate: A Technical Guide for Researchers
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: Initial exploration for information on "PPTN Mesylate" in the context of in vitro kinase assays revealed a crucial distinction. The available scientific literature and chemical databases identify PPTN not as a direct kinase inhibitor, but as a potent and highly selective antagonist of the P2Y14 receptor. This guide, therefore, pivots from a kinase-centric discussion to provide a comprehensive overview of PPTN's established mechanism of action and outlines appropriate in vitro methodologies for its characterization.
Core Compound Profile: PPTN
PPTN is recognized as a high-affinity, competitive antagonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including immune responses.
| Compound Attribute | Value | Reference |
| Target | P2Y14 Receptor | [1][2] |
| Mechanism | Competitive Antagonist | [1][2] |
| Affinity (KB) | 434 pM | [1] |
| Selectivity | No agonist or antagonist activity observed at 1 µM for P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors. |
Downstream Signaling Effects
The P2Y14 receptor is known to couple with Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of intracellular signaling cascades, including the MAPK pathway. In line with its role as a P2Y14 receptor antagonist, PPTN has been shown to inhibit the phosphorylation of key downstream kinases.
| Downstream Effect | Observation | Cell Line | Reference |
| Chemotaxis Inhibition | Inhibits UDP-glucose-promoted chemotaxis with IC50 values of ~1 nM (in the presence of 10 µM UDP-glucose) and ~4 nM (in the presence of 100 µM UDP-glucose). | Differentiated HL-60 human promyelocytic leukemia cells | |
| MAPK Pathway | At a concentration of 10 µM, significantly decreases the ratios of p-ERK1/2 to ERK1/2 and p-p38 to p38. | Not specified |
Proposed In Vitro Assay: P2Y14 Receptor Radioligand Binding Assay
To characterize the binding affinity of this compound for the human P2Y14 receptor, a competitive radioligand binding assay is a suitable method. This assay measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand from the receptor.
Experimental Protocol
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human P2Y14 receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction from the supernatant by high-speed centrifugation.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the following components:
-
Cell membranes expressing the P2Y14 receptor.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-UDP-glucose).
-
A range of concentrations of the unlabeled competitor, this compound.
-
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
3. Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known P2Y14 antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.
Visualizing the Molecular Interactions
To better understand the biological context of PPTN's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: P2Y14 Receptor Signaling Pathway and Point of this compound Antagonism.
Caption: Workflow for a P2Y14 Receptor Radioligand Binding Assay.
This guide provides a foundational understanding of this compound's activity based on current data. As research evolves, further in-depth studies will undoubtedly continue to elucidate its role and potential therapeutic applications.
References
An In-depth Technical Guide to the Cellular Uptake and Localization of PPTN Mesylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: PPTN (4-(4-(4-methoxyphenyl)piperazin-1-yl)-7-(naphthalen-1-yl)-2-naphthoic acid) mesylate is a potent and selective antagonist for the P2Y14 receptor.[1][2] While its pharmacological activity is established, detailed public data regarding its specific cellular uptake and subcellular localization mechanisms are limited. This guide provides a representative framework based on established methodologies for studying small molecule inhibitors, offering a technical overview of the likely processes and the experimental protocols required to elucidate them.
Introduction to PPTN Mesylate
PPTN is a high-affinity, competitive antagonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars like UDP-glucose.[1][3] The P2Y14 receptor is highly expressed in immune cells and is implicated in inflammatory responses.[2] By blocking the P2Y14 receptor, PPTN can inhibit downstream signaling cascades, such as the phosphorylation of ERK1/2 and p38 MAP kinase, thereby modulating immune cell functions like chemotaxis. Understanding how PPTN enters cells and where it localizes is critical for optimizing its therapeutic potential and elucidating its full mechanism of action.
Cellular Uptake of this compound
The entry of small molecules like this compound into a cell is a critical first step for engaging intracellular targets or, in the case of a cell-surface receptor antagonist, for determining pharmacokinetic properties like tissue distribution and clearance. Uptake can occur through several mechanisms, including passive diffusion across the lipid bilayer or various forms of endocytosis.
Quantitative Analysis of Cellular Uptake
To quantify the rate and extent of this compound uptake, cultured cells (e.g., HL-60 or neutrophils, which endogenously express the P2Y14 receptor) can be incubated with a fluorescently labeled version of the compound (e.g., PPTN-FITC). The intracellular fluorescence can then be measured over time and at different concentrations using techniques like flow cytometry.
Table 1: Representative Time- and Concentration-Dependent Uptake of PPTN-FITC in HL-60 Cells
| Incubation Time (minutes) | Intracellular MFI at 1 µM PPTN-FITC | Intracellular MFI at 5 µM PPTN-FITC | Intracellular MFI at 10 µM PPTN-FITC |
| 5 | 150 ± 18 | 450 ± 35 | 850 ± 62 |
| 15 | 400 ± 25 | 1100 ± 89 | 2100 ± 150 |
| 30 | 750 ± 55 | 2200 ± 160 | 4300 ± 210 |
| 60 | 1200 ± 90 | 3500 ± 240 | 6800 ± 350 |
| 120 | 1350 ± 110 | 3800 ± 280 | 7200 ± 400 |
Data are presented as Mean Fluorescence Intensity (MFI) ± Standard Deviation and are hypothetical.
Experimental Protocol: Cellular Uptake by Flow Cytometry
This protocol describes a method for quantifying the cellular uptake of a fluorescently labeled small molecule like PPTN-FITC.
Materials:
-
Target cells (e.g., differentiated HL-60 cells)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Fluorescently labeled PPTN (PPTN-FITC) stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to a density of approximately 1 x 10⁶ cells/mL. On the day of the experiment, assess viability using Trypan Blue.
-
Cell Seeding: Aliquot 5 x 10⁵ cells into each flow cytometry tube.
-
Compound Incubation: Add PPTN-FITC to the cell suspensions at final concentrations of 1, 5, and 10 µM. Include a vehicle control (DMSO) and an unstained cell control.
-
Time Course: Incubate the tubes at 37°C in a humidified 5% CO₂ incubator. At each time point (e.g., 5, 15, 30, 60, and 120 minutes), remove one set of tubes.
-
Stopping the Uptake: Stop the incubation by adding 1 mL of ice-cold PBS to each tube and centrifuging at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice more with 1 mL of ice-cold PBS to remove any extracellular compound.
-
Resuspension: Resuspend the final cell pellet in 500 µL of PBS for analysis.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, using the FITC channel to measure fluorescence. Gate the live cell population based on forward and side scatter properties. Record the Mean Fluorescence Intensity (MFI) for each sample.
Visualization: Cellular Uptake Experimental Workflow
Subcellular Localization of this compound
Determining the specific compartments within the cell where a drug accumulates is crucial for understanding its mechanism of action, potential off-target effects, and toxicity. For a GPCR antagonist like PPTN, while the primary target is on the plasma membrane, the molecule may still be internalized and accumulate in various organelles.
Quantitative Analysis of Subcellular Distribution
Subcellular fractionation is a technique used to separate major organelles. Following fractionation, the concentration of this compound in each fraction can be quantified using a sensitive analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 2: Representative Subcellular Distribution of this compound in HL-60 Cells after 1-hour Incubation
| Subcellular Fraction | Marker Protein | % of Total Intracellular PPTN |
| Cytosol | GAPDH | 45 ± 5% |
| Nucleus | Histone H3 | 10 ± 2% |
| Mitochondria | COX IV | 15 ± 3% |
| Membrane & Vesicles | Pan-Cadherin | 30 ± 4% |
Data are hypothetical and represent the percentage of the total detected intracellular compound.
Experimental Protocols for Localization Studies
Two complementary methods are essential for determining subcellular localization: confocal microscopy for visualization and subcellular fractionation for quantification.
This method allows for the direct visualization of a fluorescently-labeled compound within the cell, often in co-localization with specific organelle markers.
Materials:
-
Cells grown on glass coverslips
-
PPTN-FITC (or other fluorescent analog)
-
Organelle-specific fluorescent dyes (e.g., Hoechst 33342 for nucleus, MitoTracker™ Red for mitochondria)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish and allow them to adhere and grow for 24-48 hours.
-
Compound Incubation: Treat the cells with PPTN-FITC (e.g., 5 µM) for the desired time (e.g., 1 hour) at 37°C.
-
Organelle Staining: In the final 30 minutes of incubation, add organelle-specific dyes like Hoechst (nuclear) and MitoTracker (mitochondrial) according to the manufacturer's instructions.
-
Washing: Wash the cells three times with warm PBS to remove extracellular dyes and compound.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Final Wash and Mounting: Wash the cells twice with PBS. Mount the coverslip onto a microscope slide using a drop of mounting medium.
-
Imaging: Visualize the samples using a confocal microscope. Acquire images in separate channels for PPTN-FITC and each organelle marker. Merge the images to determine co-localization.
This protocol separates cellular components by differential centrifugation, allowing for the quantification of the compound in each fraction.
Materials:
-
Cultured cells (minimum 1 x 10⁷ cells)
-
Hypotonic Lysis Buffer
-
Isotonic Mitochondria Buffer
-
Nuclear Extraction Buffer
-
Dounce homogenizer
-
Microcentrifuge and ultracentrifuge
-
Protein assay kit (e.g., BCA)
-
Reagents for downstream analysis (e.g., HPLC or LC-MS)
Procedure:
-
Cell Harvest: Treat a pellet of ~10⁷ cells with this compound. After incubation, wash the cells with ice-cold PBS and centrifuge to obtain a cell pellet.
-
Cytoplasmic Fraction: Resuspend the pellet in hypotonic lysis buffer and incubate on ice for 20 minutes. Homogenize the cells with a Dounce homogenizer. Centrifuge at 700 x g for 5 minutes. The supernatant is the cytoplasmic and membrane fraction.
-
Nuclear Fraction: The pellet from the previous step contains the nuclei. Wash this pellet and then resuspend in Nuclear Extraction Buffer. This is the nuclear fraction.
-
Mitochondrial & Membrane Fractions: Take the supernatant from step 2 and centrifuge at 10,000 x g for 10 minutes. The resulting pellet is the mitochondrial fraction. The supernatant can be further ultracentrifuged at 100,000 x g for 1 hour to separate the light membrane/vesicular fraction (pellet) from the pure cytosolic fraction (supernatant).
-
Analysis: Determine the protein concentration of each fraction to normalize the results. Extract this compound from each fraction and quantify using HPLC or LC-MS.
Visualization: Subcellular Fractionation Workflow
P2Y14 Receptor Signaling Pathway and Inhibition by PPTN
The P2Y14 receptor is a Gᵢ-coupled receptor. Upon activation by an agonist like UDP-glucose, the Gᵢ protein inhibits adenylyl cyclase, leading to decreased intracellular cAMP. It also activates other pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades, resulting in the phosphorylation of ERK and p38. This signaling is crucial for inflammatory cell chemotaxis. As a competitive antagonist, this compound binds to the P2Y14 receptor and prevents the agonist from binding, thereby blocking these downstream signals.
Visualization: P2Y14 Signaling and PPTN Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
The Downstream Signaling Effects of PPTN Mesylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPTN Mesylate is a potent and selective antagonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars such as UDP-glucose. The P2Y14 receptor is implicated in a variety of physiological and pathological processes, including immune responses, inflammation, and potentially cancer progression. As a high-affinity antagonist, this compound serves as a critical tool for elucidating the downstream signaling cascades regulated by the P2Y14 receptor and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.
Core Target and Antagonist Properties
PPTN is a highly selective and competitive antagonist of the human P2Y14 receptor. It exhibits strong affinity for its target with a reported KB value of 434 pM[1][2][3]. Its selectivity is a key feature, as it shows no agonist or antagonist activity at other P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13) at concentrations up to 1 µM[1][3]. This specificity makes PPTN an invaluable pharmacological tool for studying P2Y14 receptor-mediated signaling.
Quantitative Data Summary
The inhibitory effects of PPTN on P2Y14 receptor-mediated cellular responses have been quantified in various assays. The following table summarizes key quantitative data for this compound.
| Parameter | Cell Line/System | Agonist and Concentration | Value | Reference |
| KB | Recombinant human P2Y14-R | UDP-glucose | 434 pM | |
| IC50 (Chemotaxis) | Differentiated HL-60 cells | 10 µM UDP-glucose | ~1 nM | |
| IC50 (Chemotaxis) | Differentiated HL-60 cells | 100 µM UDP-glucose | ~4 nM | |
| Inhibition of p-ERK1/2 and p-p38 | Not specified | Not specified | Significant decrease at 10 µM |
Downstream Signaling Pathways Modulated by this compound
As an antagonist, this compound blocks the signaling cascades initiated by the activation of the Gi/o-coupled P2Y14 receptor. The primary and subsequent downstream effects are detailed below.
Inhibition of Adenylyl Cyclase and Regulation of cAMP Levels
The canonical signaling pathway for the Gi/o-coupled P2Y14 receptor is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this, this compound prevents the UDP-sugar-induced reduction in cAMP. This can have widespread effects on cellular processes regulated by cAMP and its downstream effector, Protein Kinase A (PKA).
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
Activation of the P2Y14 receptor has been shown to induce the phosphorylation and activation of the MAP kinases, Extracellular signal-Regulated Kinase 1/2 (ERK1/2), and p38. This compound, at a concentration of 10 µM, significantly reduces the phosphorylation of both ERK1/2 and p38, indicating its ability to attenuate this pro-inflammatory and pro-proliferative signaling pathway.
Inhibition of RhoA Activation and Cell Motility
The P2Y14 receptor is involved in regulating cell shape and migration, particularly in immune cells like neutrophils. This is mediated through the activation of the small GTPase RhoA. This compound effectively inhibits UDP-glucose-stimulated chemotaxis of neutrophils, demonstrating its role in blocking P2Y14 receptor-mediated cell motility.
Attenuation of Intracellular Calcium Mobilization
P2Y14 receptor activation can lead to an increase in intracellular calcium ([Ca2+]i), likely through the βγ subunits of the Gi/o protein activating phospholipase C (PLC). This effect can be blocked by pertussis toxin, which is consistent with Gi/o coupling. This compound is expected to prevent this UDP-sugar-induced calcium mobilization.
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on downstream signaling are provided below.
cAMP Accumulation Assay
Objective: To quantify the inhibitory effect of this compound on UDP-glucose-mediated suppression of cAMP levels.
Methodology:
-
Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing the P2Y14 receptor (e.g., HEK293-P2Y14 cells) in appropriate media.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) along with UDP-glucose to stimulate the P2Y14 receptor.
-
Lysis and Detection: After a 15-30 minute incubation, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the IC50 value.
MAPK/ERK and p38 Phosphorylation Assay (Western Blot)
Objective: To determine the effect of this compound on UDP-glucose-induced phosphorylation of ERK1/2 and p38.
Methodology:
-
Cell Culture and Starvation: Grow cells to 80-90% confluency and then serum-starve for 4-24 hours to reduce basal MAPK activation.
-
Treatment: Pre-treat the cells with this compound (e.g., 10 µM) for 30 minutes, followed by stimulation with UDP-glucose for 5-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-p38, and total p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
RhoA Activation Assay (Pull-down Assay)
Objective: To measure the inhibition of UDP-glucose-induced RhoA activation by this compound.
Methodology:
-
Cell Treatment: Treat cells as described for the MAPK phosphorylation assay.
-
Cell Lysis: Lyse the cells in a buffer that preserves GTP-bound RhoA (e.g., containing MgCl2 and low SDS).
-
Pull-down:
-
Incubate the cell lysates with Rhotekin-RBD beads, which specifically bind to the active, GTP-bound form of RhoA.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Western Blot:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-RhoA antibody.
-
Also, run a parallel blot with total cell lysates to determine the total RhoA levels for normalization.
-
-
Data Analysis: Quantify the amount of active RhoA pulled down in each condition and normalize to the total RhoA in the corresponding lysate.
Intracellular Calcium Mobilization Assay
Objective: To assess the ability of this compound to block UDP-glucose-induced increases in intracellular calcium.
Methodology:
-
Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a 96-well plate.
-
Treatment: Add varying concentrations of this compound to the wells.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Stimulation: Inject UDP-glucose into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity (peak fluorescence minus baseline) as a measure of calcium mobilization. Plot the response against the this compound concentration to determine the IC50.
Conclusion
This compound is a highly potent and selective antagonist of the P2Y14 receptor, making it an indispensable tool for studying the downstream signaling of this receptor. Its inhibitory actions on the cAMP, MAPK, RhoA, and calcium signaling pathways underscore the multifaceted role of the P2Y14 receptor in cellular function. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate signaling networks modulated by this compound and to explore its therapeutic potential in various disease contexts.
References
An In-depth Technical Guide to the Discovery and Development of Imatinib Mesylate: A Case Study in Targeted Cancer Therapy
Disclaimer: An extensive search for "PPTN Mesylate" did not yield any publicly available information in scientific literature or drug development databases. This suggests that the compound may be an internal designation not yet in the public domain, a discontinued project, or a hypothetical agent. To fulfill the detailed requirements of this request, this guide will focus on Imatinib Mesylate (Gleevec®), a groundbreaking tyrosine kinase inhibitor whose well-documented discovery and development serve as a paradigm in modern pharmacology.
Executive Summary
Imatinib Mesylate is a cornerstone of targeted cancer therapy, representing a paradigm shift from cytotoxic chemotherapy to rationally designed, molecularly targeted agents. Developed by Novartis, it was first approved by the FDA in 2001 for the treatment of Chronic Myeloid Leukemia (CML). Its primary mechanism of action is the potent and specific inhibition of the Bcr-Abl tyrosine kinase, the constitutively active enzyme that drives the proliferation of CML cells. This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of Imatinib, presented for an audience of researchers and drug development professionals.
Discovery and Lead Optimization
The development of Imatinib was a triumph of rational drug design, originating from a high-throughput screening campaign to identify inhibitors of protein kinase C (PKC).
From Screening Hit to Lead Compound
The initial hit from the screening was a 2-phenylaminopyrimidine derivative, which showed modest tyrosine kinase inhibitory activity. This scaffold was then subjected to extensive structure-activity relationship (SAR) studies to improve its potency and selectivity. Key modifications included:
-
Introduction of a 3'-pyridyl group: This enhanced cellular activity.
-
Addition of a benzamide group: This improved binding affinity and specificity.
-
Incorporation of an N-methylpiperazine group: This significantly increased water solubility and oral bioavailability, a critical step for clinical development.
This iterative process of chemical modification and biological testing led to the identification of STI571, later named Imatinib.
Mechanism of Action
Imatinib is a potent and selective inhibitor of a small number of tyrosine kinases. Its primary targets include:
-
Bcr-Abl: The constitutively active fusion protein found in CML.[1][2][3]
-
c-Kit: A receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST).[1][3]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in various malignancies.
Imatinib functions as a competitive inhibitor at the ATP-binding site of these kinases. By occupying this site, it locks the kinase in an inactive conformation, thereby preventing the phosphorylation of downstream substrates. This blockade of signaling interrupts the pathways that drive cellular proliferation and survival in cancer cells.
Signaling Pathway Visualization
The following diagram illustrates the primary signaling pathway inhibited by Imatinib in CML cells. The Bcr-Abl fusion protein promotes cell survival and proliferation through several downstream pathways, including the Ras/MAPK and PI3K/Akt pathways. Imatinib directly inhibits Bcr-Abl, blocking these downstream effects and leading to apoptosis of the malignant cells.
Caption: Imatinib inhibits the Bcr-Abl tyrosine kinase, blocking downstream pro-survival pathways.
Preclinical and Clinical Data Summary
Imatinib underwent a rapid development timeline due to its remarkable efficacy in preclinical models and early clinical trials.
In Vitro and In Vivo Efficacy
Preclinical studies demonstrated that Imatinib selectively inhibits the proliferation of Bcr-Abl-positive cell lines and induces apoptosis. In animal models, Imatinib suppressed the growth of Bcr-Abl-positive tumors.
Table 1: In Vitro Kinase and Cell Proliferation Inhibition by Imatinib
| Target | Assay Type | IC50 (μM) | Reference |
| Bcr-Abl (v-Abl) | Kinase Assay | 0.025 | |
| c-Kit | Kinase Assay | 0.1 | |
| PDGFR | Kinase Assay | 0.1 | |
| Bcr-Abl+ Cell Line | Proliferation | 0.25 | |
| Bcr-Abl- Parental Line | Proliferation | >10 |
Pharmacokinetic Profile
Imatinib exhibits favorable pharmacokinetic properties for oral administration.
Table 2: Key Pharmacokinetic Parameters of Imatinib in Adult CML Patients (400 mg/day)
| Parameter | Value | Reference |
| Bioavailability | ~98% | |
| Time to Peak Plasma Conc. (Tmax) | 2-4 hours | |
| Plasma Protein Binding | ~95% | |
| Elimination Half-Life (Imatinib) | ~18 hours | |
| Elimination Half-Life (Active Metabolite) | ~40 hours | |
| Metabolism | Primarily via CYP3A4 | |
| Excretion | Predominantly in feces (~81%) |
Clinical Trial Outcomes
Phase I trials initiated in 1998 showed unprecedented responses in CML patients who had failed prior therapies. Subsequent Phase II and III trials confirmed these findings, leading to rapid FDA approval.
Table 3: Summary of Key Clinical Trial Results for Imatinib in CML
| Trial Phase | Patient Population | Key Outcome | Response Rate | Reference |
| Phase I | Chronic Phase CML (IFN-α failure) | Complete Hematologic Response (CHR) at ≥300mg | 98% (53/54) | |
| Phase II | Chronic Phase CML (IFN-α failure) | Major Cytogenetic Response (MCyR) | ~50% | |
| Phase II | Accelerated Phase CML | Major Cytogenetic Response (MCyR) | 21% | |
| Phase II | Blast Crisis CML | Major Cytogenetic Response (MCyR) | 13.5% | |
| Phase III (IRIS Study) | Newly Diagnosed Chronic Phase CML | Overall Survival at 5 years | 89.4% | |
| Phase III (IRIS Study) | Newly Diagnosed Chronic Phase CML | Complete Cytogenetic Response (CCyR) by 5 years | 87% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the development of Imatinib.
In Vitro Tyrosine Kinase Inhibition Assay
Objective: To determine the concentration of Imatinib required to inhibit 50% of the enzymatic activity (IC50) of a target tyrosine kinase.
Methodology:
-
Reagents and Materials: Recombinant kinase (e.g., Bcr-Abl), biotinylated peptide substrate, ATP, Imatinib (or test compound), kinase reaction buffer, streptavidin-coated microplates, europium-labeled anti-phosphotyrosine antibody, DELFIA enhancement solution.
-
Procedure: a. Prepare serial dilutions of Imatinib in DMSO and add to wells of a microplate. b. Add the kinase, peptide substrate, and ATP to initiate the reaction. c. Incubate the mixture at 30°C for a specified time (e.g., 60 minutes). d. Stop the reaction by adding EDTA. e. Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind. f. Wash the plate to remove unbound components. g. Add the europium-labeled anti-phosphotyrosine antibody and incubate. h. Wash the plate again. i. Add DELFIA enhancement solution and measure time-resolved fluorescence.
-
Data Analysis: Plot the fluorescence signal against the logarithm of the Imatinib concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for a time-resolved fluorescence-based in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
Objective: To measure the effect of Imatinib on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Culture Bcr-Abl-positive (e.g., K562) and negative (e.g., U937) cell lines in appropriate media.
-
Procedure: a. Seed cells into a 96-well plate at a predetermined density. b. Allow cells to adhere overnight (if applicable). c. Add serial dilutions of Imatinib to the wells. d. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator. e. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. f. Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals. g. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the Imatinib concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The discovery and development of Imatinib Mesylate represent a landmark achievement in oncology. By successfully targeting the molecular driver of Chronic Myeloid Leukemia, it not only transformed the prognosis for patients but also validated the principles of rational drug design and paved the way for a new era of targeted therapies. The comprehensive preclinical and clinical data underscore its high degree of selectivity and efficacy, establishing a new standard of care and a powerful case study for future drug development endeavors.
References
An In-Depth Technical Guide to the Stability and Storage of PPTN Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and storage conditions for PPTN Mesylate, a high-affinity and selective P2Y14 receptor antagonist. Due to the limited availability of public data specifically for the mesylate salt of 4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid (PPTN), this guide synthesizes information on the closely related hydrochloride salt, general principles of mesylate salt stability, and established protocols for drug stability testing. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into handling, storing, and evaluating the stability of this compound. The guide includes detailed experimental protocols for stability assessment and a visualization of the P2Y14 signaling pathway.
Introduction to PPTN
PPTN, chemically known as 4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid, is a potent and selective antagonist of the P2Y14 receptor. The P2Y14 receptor, a G-protein coupled receptor (GPCR), is activated by UDP-sugars and plays a role in various physiological and pathological processes, including immune responses and inflammation. As a research compound and potential therapeutic agent, understanding the stability and optimal storage conditions of its various salt forms is critical for ensuring the integrity of experimental results and the viability of future drug products.
While the hydrochloride salt of PPTN is well-documented in commercially available research-grade materials, information regarding the mesylate salt is less prevalent. Mesylate (methanesulfonate) salts are frequently utilized in pharmaceutical development to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This guide will address the known stability of the hydrochloride form and extrapolate the expected properties of the mesylate form based on established chemical principles.
P2Y14 Receptor Signaling Pathway
PPTN exerts its biological effects by antagonizing the P2Y14 receptor. Understanding this signaling pathway is crucial for contextualizing its mechanism of action. The P2Y14 receptor is coupled to the Gαi subunit of the heterotrimeric G-protein complex. Upon activation by endogenous ligands such as UDP-glucose, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream of this, P2Y14 receptor activation has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) and RhoA signaling pathways, which are involved in cell migration and other cellular responses.
Stability and Storage of PPTN Salts
Recommended Storage Conditions
The following table summarizes the recommended storage conditions for PPTN hydrochloride, which can be considered as a starting point for this compound in the absence of specific data.
| Parameter | Recommended Condition | Notes |
| Storage Temperature | -20°C | For long-term storage to minimize degradation. |
| Form | Solid | Typically supplied as a solid powder. |
| Shipping Condition | Ambient | Short-term exposure to ambient temperatures is generally acceptable. |
Solubility
The solubility of a compound is a critical factor in its formulation and handling.
| Solvent | Solubility of PPTN Hydrochloride |
| DMSO | Soluble to 100 mM |
| Ethanol | Soluble to 20 mM |
It is generally expected that a mesylate salt will exhibit comparable or potentially higher solubility in aqueous media compared to the hydrochloride salt.
Potential Degradation Pathways and Stability Profile of Mesylate Salts
Forced degradation studies on other mesylate salts of nitrogen-containing heterocyclic compounds, such as imatinib mesylate and osimertinib mesylate, have shown susceptibility to degradation under certain stress conditions. Based on these findings and the chemical structure of PPTN, the following degradation pathways can be anticipated for this compound.
-
Hydrolysis: The amide bond in the PPTN structure could be susceptible to hydrolysis under strongly acidic or alkaline conditions.
-
Oxidation: The piperidine ring and other electron-rich aromatic portions of the molecule may be prone to oxidation, especially in the presence of oxidizing agents.
-
Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light.
Studies on imatinib mesylate have shown that it is relatively stable under neutral and photolytic conditions but degrades under acidic, alkaline, and oxidative stress. Similarly, osimertinib mesylate was found to be labile under acidic, basic, and oxidative conditions. Therefore, it is crucial to protect this compound from extremes of pH and strong oxidizing agents.
Experimental Protocols for Stability Testing
To rigorously determine the stability of this compound, a comprehensive stability testing program should be implemented in line with ICH and FDA guidelines. The following sections outline a general experimental protocol.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the solid and solution forms of this compound to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples and analyze all samples using a stability-indicating HPLC method.
PPTN Mesylate: A Comprehensive Off-Target Profile for a Selective P2Y14 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: PPTN Mesylate is a potent and selective antagonist of the P2Y14 receptor. To date, a comprehensive off-target profiling dataset for this compound is not publicly available. The following document provides a representative off-target profile that would be generated for a selective G-protein coupled receptor (GPCR) antagonist during preclinical development. The data presented herein is illustrative and intended to serve as a technical guide to the methodologies and data interpretation involved in such an assessment.
Executive Summary
This technical guide outlines a comprehensive off-target profiling strategy for a selective P2Y14 receptor antagonist, exemplified by this compound. While PPTN is known for its high affinity and selectivity for the P2Y14 receptor, a thorough assessment of its interactions with other biological targets is crucial for predicting potential safety liabilities and understanding its broader pharmacological profile. This document details the experimental protocols, presents representative data in structured tables, and visualizes key pathways and workflows. The illustrative data encompasses a broad kinase panel, a safety pharmacology panel of receptors, ion channels, and transporters, and a cellular thermal shift assay for target engagement.
On-Target Profile of PPTN
PPTN is a high-affinity, competitive antagonist of the P2Y14 receptor, a GPCR activated by UDP-sugars. It exhibits picomolar to low nanomolar potency at the human P2Y14 receptor. Published data indicates high selectivity against other members of the P2Y receptor family.
Table 1: On-Target and P2Y Family Selectivity of PPTN
| Target | Assay Type | Measured Value (Ki) |
| P2Y14 | Radioligand Binding | 0.434 nM |
| P2Y1 | Radioligand Binding | >10,000 nM |
| P2Y2 | Radioligand Binding | >10,000 nM |
| P2Y4 | Radioligand Binding | >10,000 nM |
| P2Y6 | Radioligand Binding | >10,000 nM |
| P2Y11 | Radioligand Binding | >10,000 nM |
| P2Y12 | Radioligand Binding | >10,000 nM |
| P2Y13 | Radioligand Binding | >10,000 nM |
Off-Target Kinase Profiling
To assess the potential for off-target effects on protein kinases, this compound would be screened against a broad panel of kinases at a fixed concentration (e.g., 10 µM), followed by IC50 determination for any significant hits.
Table 2: Representative Kinase Selectivity Panel Data for this compound (at 10 µM)
| Kinase Target | Percent Inhibition at 10 µM | IC50 (µM) |
| AAK1 | 8% | >10 |
| ABL1 | 2% | >10 |
| CAMK2A | 15% | >10 |
| CDK2/CycA | 5% | >10 |
| GSK3B | 11% | >10 |
| MAPK1 (ERK2) | 3% | >10 |
| PIK3CA | 9% | >10 |
| ROCK1 | 22% | >10 |
| SRC | 6% | >10 |
| ... (additional 200+ kinases) | <25% | >10 |
Data is illustrative. A standard kinase panel would include several hundred kinases.
Experimental Protocol: Kinase Profiling Assay (Radiometric)
A radiometric kinase assay, such as the HotSpot™ assay, is a gold-standard method for kinase profiling.
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), ATP (at or near the Km for each kinase), and the test compound (this compound) or vehicle control (DMSO).
-
Initiation: The reaction is initiated by the addition of [γ-³³P]-ATP.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by the addition of an acidic solution (e.g., phosphoric acid).
-
Substrate Capture: An aliquot of the reaction mixture is spotted onto a filtermat, which captures the phosphorylated substrate.
-
Washing: The filtermat is washed to remove unincorporated [γ-³³P]-ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percent inhibition is calculated relative to the vehicle control. For hits, a dose-response curve is generated to determine the IC50 value.
Figure 1. Radiometric Kinase Profiling Workflow.
Safety Pharmacology Profiling
A broad safety pharmacology panel, such as the Eurofins SafetyScreen44, is used to identify potential adverse drug reactions by screening the compound against a panel of targets known to be implicated in safety liabilities.
Table 3: Representative Safety Pharmacology Panel Data for this compound (at 10 µM)
| Target | Target Class | Assay Type | Percent Inhibition/Activity at 10 µM |
| GPCRs | |||
| Adrenergic α1A | GPCR | Radioligand Binding | 12% |
| Dopamine D2 | GPCR | Radioligand Binding | 8% |
| Histamine H1 | GPCR | Radioligand Binding | 18% |
| Muscarinic M1 | GPCR | Radioligand Binding | 5% |
| Serotonin 5-HT2A | GPCR | Radioligand Binding | 21% |
| Ion Channels | |||
| hERG (KCNH2) | Ion Channel | Radioligand Binding | 28% |
| Cav1.2 (L-type) | Ion Channel | Radioligand Binding | 15% |
| Nav1.5 | Ion Channel | Radioligand Binding | 9% |
| Transporters | |||
| Dopamine Transporter (DAT) | Transporter | Radioligand Binding | 4% |
| Serotonin Transporter (SERT) | Transporter | Radioligand Binding | 11% |
| Enzymes | |||
| COX-1 | Enzyme | Enzymatic | 2% |
| PDE3 | Enzyme | Enzymatic | 7% |
Data is illustrative. A standard panel would include a broader range of targets. A result of >50% inhibition is typically considered a significant hit, while 25-50% may warrant further investigation.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the target of interest are prepared.
-
Reaction Setup: The reaction is set up in a multi-well plate containing the cell membranes, a specific radioligand for the target, and the test compound (this compound) or vehicle.
-
Incubation: The plate is incubated to allow binding to reach equilibrium.
-
Termination & Filtration: The reaction is terminated by rapid filtration through a glass fiber filtermat, which traps the membranes with the bound radioligand.
-
Washing: The filtermat is washed to remove unbound radioligand.
-
Detection: A scintillant is added to the filtermat, and the amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percent inhibition of radioligand binding by the test compound is calculated relative to the control.
Cellular Target Engagement
To confirm that this compound engages its intended target (P2Y14) in a cellular context and to assess off-target engagement, a cellular thermal shift assay (CETSA) can be employed.
Table 4: Representative CETSA Data for this compound
| Target | EC50 of Thermal Stabilization (µM) |
| P2Y14 | 0.05 |
| GNAI2 (Gαi2) | No significant shift |
| GNAQ (Gαq) | No significant shift |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells expressing the target protein are treated with various concentrations of this compound or vehicle.
-
Heating: The cells are heated to a range of temperatures to induce protein denaturation and aggregation. The binding of a ligand typically stabilizes the target protein, shifting its melting point to a higher temperature.
-
Cell Lysis: The cells are lysed to release the soluble proteins.
-
Separation: The aggregated proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A melt curve is generated by plotting the amount of soluble protein as a function of temperature. The shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. An isothermal dose-response curve can be generated at a fixed temperature to determine the EC50 of thermal stabilization.
Figure 2. Cellular Thermal Shift Assay (CETSA) Workflow.
P2Y14 Signaling Pathway
PPTN, as an antagonist, blocks the signaling cascade initiated by the binding of UDP-sugars to the P2Y14 receptor. This receptor primarily couples to the Gi/o family of G proteins.
Figure 3. Simplified P2Y14 Receptor Signaling Pathway.
Conclusion
This technical guide provides a framework for the comprehensive off-target profiling of this compound, a selective P2Y14 receptor antagonist. The illustrative data presented suggests a clean off-target profile, with no significant interactions observed in representative kinase and safety pharmacology panels at a concentration of 10 µM. Cellular target engagement assays would further confirm on-target activity in a physiological context. A thorough evaluation, as outlined in this guide, is a critical component of preclinical drug development, enabling a robust assessment of a compound's safety and selectivity profile before advancing to clinical trials.
Methodological & Application
Application Notes and Protocols for PPTN Mesylate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPTN Mesylate is a potent, high-affinity, and highly selective competitive antagonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars like UDP-glucose.[1] With a binding affinity (KB) value of 434 pM, this compound offers a powerful tool for investigating the physiological and pathological roles of the P2Y14 receptor.[1] This receptor is prominently expressed in immune and inflammatory cells, and its activation is linked to various cellular processes, including chemotaxis, inflammation, proliferation, and apoptosis. These application notes provide detailed protocols for utilizing this compound in key cell-based assays to explore its effects on cellular functions.
Mechanism of Action
This compound selectively blocks the P2Y14 receptor, which is coupled to the Gαi/o family of G proteins. Activation of the P2Y14 receptor by its endogenous ligands leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade can influence downstream pathways, including the mitogen-activated protein kinase (MAPK) pathways involving ERK1/2 and p38.[1] Furthermore, the P2Y14 receptor has been implicated in the modulation of the NLRP3 inflammasome and in the regulation of apoptosis through the JNK/Bax/CC3 pathway. By antagonizing the P2Y14 receptor, this compound can reverse or inhibit these downstream effects, making it a valuable probe for studying P2Y14-mediated cellular responses.
Data Presentation
The following tables summarize the known quantitative data for this compound and provide templates for researchers to record their own findings from cell-based assays.
Table 1: Known Quantitative Data for this compound
| Parameter | Value | Cell Line | Assay Conditions |
| KB | 434 pM | C6 glioma cells stably expressing human P2Y14 receptor | Schild analysis of inhibition of UDP-glucose-mediated adenylyl cyclase inhibition |
| IC50 (Chemotaxis) | ~1 nM | Differentiated HL-60 human promyelocytic leukemia cells | In the presence of 10 µM UDP-glucose |
| IC50 (Chemotaxis) | ~4 nM | Differentiated HL-60 human promyelocytic leukemia cells | In the presence of 100 µM UDP-glucose |
Table 2: Template for Determining the IC50 of this compound in Cell Proliferation Assays
| Cell Line | Treatment Duration (e.g., 48h, 72h) | IC50 (µM) |
| [Enter Cell Line] | [Enter Duration] | |
| [Enter Cell Line] | [Enter Duration] | |
| [Enter Cell Line] | [Enter Duration] |
Table 3: Template for Quantifying the Effect of this compound on Apoptosis
| Cell Line | This compound Concentration (µM) | Treatment Duration (e.g., 24h, 48h) | % Apoptotic Cells (Annexin V positive) |
| [Enter Cell Line] | [Enter Concentration] | [Enter Duration] | |
| [Enter Cell Line] | [Enter Concentration] | [Enter Duration] | |
| [Enter Cell Line] | [Enter Concentration] | [Enter Duration] |
Experimental Protocols
Herein are detailed protocols for key cell-based assays to characterize the effects of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the proliferation of adherent cell lines.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Chemotaxis Assay (Transwell Assay)
This protocol is for assessing the inhibitory effect of this compound on UDP-glucose-induced chemotaxis of HL-60 cells.
Materials:
-
This compound
-
UDP-glucose
-
Differentiated HL-60 cells (e.g., with DMSO for 5-6 days)
-
RPMI-1640 medium with 0.5% BSA
-
Transwell inserts with 3 µm pores for 24-well plates
-
24-well plates
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Differentiate HL-60 cells as required. On the day of the assay, resuspend the cells in RPMI-1640 with 0.5% BSA at a concentration of 1 x 106 cells/mL.
-
Chemoattractant and Inhibitor Preparation: In the lower chambers of the 24-well plate, add 600 µL of RPMI-1640 with 0.5% BSA containing UDP-glucose (e.g., 10 µM or 100 µM) as the chemoattractant. For inhibitor wells, add this compound at the desired concentrations to the lower chamber along with UDP-glucose. Include a negative control (medium only) and a positive control (UDP-glucose only).
-
Cell Seeding: Add 100 µL of the cell suspension (1 x 105 cells) to the upper chamber of the Transwell inserts. If studying the effect of this compound on the cells directly, pre-incubate the cells with this compound before adding them to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
To quantify the migrated cells in the lower chamber, they can be labeled with Calcein-AM and fluorescence can be measured with a plate reader, or the cells can be detached and counted using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of migrated cells relative to the positive control and determine the inhibitory effect of this compound.
Western Blotting for Signaling Pathway Analysis (p-ERK and p-p38)
This protocol outlines the procedure to analyze the effect of this compound on the phosphorylation of ERK1/2 and p38 MAPK.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat with this compound for the desired time. For studying inhibition, pre-treat with this compound before stimulating with an agonist like UDP-glucose.
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (e.g., anti-ERK1/2) and a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
NLRP3 Inflammasome Activation Assay
This protocol is to assess the inhibitory effect of this compound on NLRP3 inflammasome activation, measured by IL-1β secretion.
Materials:
-
This compound
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine triphosphate) or Nigericin
-
Immortalized bone marrow-derived macrophages (iBMDMs) or similar myeloid cell line
-
Opti-MEM or serum-free medium
-
ELISA kit for IL-1β
-
96-well plates
Procedure:
-
Cell Priming: Seed iBMDMs in a 96-well plate. Prime the cells with LPS (e.g., 200 ng/mL) for 4 hours in complete medium.
-
Inhibitor Treatment: After priming, wash the cells and replace the medium with Opti-MEM. Add different concentrations of this compound and incubate for 30-60 minutes.
-
Inflammasome Activation: Add an NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), and incubate for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatants.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-1β in the this compound-treated wells to the control wells (LPS + activator only) to determine the inhibitory effect.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.
Caption: P2Y14 Receptor Signaling Pathway.
Caption: Cell Proliferation Assay Workflow.
Caption: Apoptosis Assay Workflow.
References
Application Notes and Protocols for Western Blotting
Topic: Analysis of PTPN12 and its Signaling Pathways using Western Blotting
Audience: Researchers, scientists, and drug development professionals.
Note on "PPTN Mesylate": Initial searches for "this compound" in the context of Western blotting for Protein Tyrosine Phosphatase Non-Receptor Type 12 (PTPN12) did not yield specific results. The available scientific literature identifies this compound as a potent and selective antagonist for the P2Y14 receptor.[1] Given the user's interest in a protein tyrosine phosphatase, this document will focus on the application of Western blotting for the analysis of PTPN12 and its associated signaling pathways. A separate section will briefly cover the known signaling pathway of the P2Y14 receptor, the actual target of this compound.
Part 1: Western Blotting for PTPN12
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 12 (PTPN12), also known as PTP-PEST, is a crucial regulator of cellular signaling pathways involved in cell growth, differentiation, migration, and oncogenic transformation.[2][3] It functions by dephosphorylating key signaling proteins, including receptor tyrosine kinases (RTKs) like HER2/EGFR, and focal adhesion proteins.[2][4] Western blotting is an essential technique to study the expression levels of PTPN12 and the phosphorylation status of its downstream targets, thereby elucidating its role in various cellular processes and disease states.
Experimental Protocols
A. Cell Lysis and Protein Quantification
-
Cell Culture and Treatment: Culture cells of interest (e.g., breast cancer cell lines like MCF10A or TNBC cells) to 70-80% confluency. Treat cells with appropriate inhibitors or stimuli as per the experimental design.
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation state of proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA (Bicinchoninic Acid) protein assay kit.
-
B. SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Take a calculated volume of lysate containing 20-40 µg of total protein.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of an SDS-PAGE gel (10% or 4-20% gradient gel is suitable for PTPN12 and its common substrates).
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.
-
C. Immunoblotting and Detection
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally preferred over non-fat milk.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended antibodies and starting dilutions are listed in Table 1.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% non-fat milk/TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect multiple proteins on the same blot, the membrane can be stripped of the first set of antibodies using a stripping buffer and then re-probed with a different primary antibody (e.g., for a loading control like β-actin or GAPDH).
-
Data Presentation
Table 1: Recommended Antibodies for PTPN12 Western Blotting
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| PTPN12 | Rabbit | 1:1000 | Thermo Fisher (PA5-27733) |
| Phospho-YAP (S127) | Rabbit | 1:1000 | Cell Signaling Technology |
| YAP | Mouse | 1:1000 | Santa Cruz Biotechnology |
| Phospho-HER2 (pY1248) | Rabbit | 1:1000 | Cell Signaling Technology |
| HER2 | Mouse | 1:1000 | Cell Signaling Technology |
| Phospho-EGFR (pY1068) | Rabbit | 1:1000 | Cell Signaling Technology |
| EGFR | Mouse | 1:1000 | Cell Signaling Technology |
| β-actin | Mouse | 1:5000 | Sigma-Aldrich |
Table 2: Hypothetical Densitometry Data for PTPN12 Knockdown Experiment
This table represents example data from a Western blot experiment where PTPN12 was knocked down in a breast cancer cell line.
| Target Protein | Control (Relative Density) | PTPN12 Knockdown (Relative Density) | Fold Change |
| PTPN12 | 1.00 | 0.15 | -6.7 |
| Phospho-HER2 | 1.00 | 3.50 | +3.5 |
| Phospho-EGFR | 1.00 | 2.80 | +2.8 |
| Phospho-YAP (S127) | 1.00 | 0.40 | -2.5 |
| β-actin | 1.00 | 1.00 | 1.0 |
Signaling Pathways and Visualizations
PTPN12 Signaling Pathway
PTPN12 acts as a tumor suppressor by dephosphorylating and inactivating multiple oncogenic receptor tyrosine kinases (RTKs) such as HER2 and EGFR. This leads to the downregulation of downstream pro-proliferative pathways like the MAPK/ERK pathway. Additionally, PTPN12 has been identified as a regulator of the Hippo signaling pathway, where it can promote the phosphorylation of YAP at Serine 127, leading to its cytoplasmic sequestration and inactivation.
Western Blotting Experimental Workflow
The following diagram illustrates the key steps in the Western blotting protocol for analyzing PTPN12 and its substrates.
Part 2: this compound and the P2Y14 Receptor
As mentioned, "this compound" is a selective antagonist of the P2Y14 receptor, not PTPN12. The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars. Its activation is linked to various downstream signaling cascades, including the inhibition of adenylyl cyclase and the activation of MAPK pathways like ERK1/2 and p38.
Should your research involve the P2Y14 receptor, Western blotting can be used to assess the phosphorylation status of its downstream targets, such as ERK1/2 and p38, upon stimulation with a P2Y14 agonist (like UDP-glucose) and/or inhibition with an antagonist like this compound.
P2Y14 Receptor Signaling Pathway
References
- 1. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Multiple Proto-oncogenic Tyrosine Kinases in Breast Cancer via Loss of the PTPN12 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTPN12 - Wikipedia [en.wikipedia.org]
- 4. PTPN12 Gene: Function, Disease Associations, and Potential Therapeutic Targets [learn.mapmygenome.in]
PPTN Mesylate: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPTN, a potent and selective antagonist of the P2Y14 receptor, has emerged as a valuable tool for investigating the role of this receptor in various physiological and pathological processes. The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, is implicated in inflammatory and immune responses. These application notes provide a summary of the available information on the use of PPTN mesylate in in vivo mouse models, including dosage, administration protocols, and its mechanism of action.
Data Presentation
The following table summarizes the reported dosages of PPTN used in different in vivo mouse models. It is important to note that optimal dosage may vary depending on the specific mouse strain, disease model, and experimental endpoint.
| Disease Model | Mouse Strain | Dosage | Administration Route | Vehicle | Frequency | Reported Efficacy | Reference |
| Pulmonary Inflammation | Not Specified | 10 mg/kg | Intraperitoneal (i.p.) | 10% DMSO, 30% PEG-400, 60% water | Daily | Not quantitatively specified | |
| Ischemic Acute Kidney Injury | Not Specified | 4.55 mg/kg/day | Continuous subcutaneous infusion | Not Specified | Continuous | Reduced renal inflammation and attenuated proximal tubule damage | |
| Neuropathic Pain | C57BL/6J | 10 µmol/kg | Intraperitoneal (i.p.) | Not Specified | Single dose | Up to 100% reversal of mechano-allodynia | |
| Allergic Asthma | Not Specified | 20 µmol/kg | Intraperitoneal (i.p.) | 10% DMSO, 30% PEG-400, 60% H2O | Single dose | Protective effect |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of PPTN for Inflammatory Models
This protocol is based on studies investigating the effect of PPTN in mouse models of pulmonary inflammation and neuropathic pain.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG-400)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 ml) with appropriate gauge needles (e.g., 27G)
-
Animal scale
Procedure:
-
Preparation of Vehicle:
-
In a sterile microcentrifuge tube, prepare the vehicle by mixing 10% DMSO, 30% PEG-400, and 60% sterile water (v/v/v).
-
Vortex the solution until it is homogeneous.
-
-
Preparation of PPTN Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.
-
Dissolve the calculated amount of this compound in the prepared vehicle to achieve the final desired concentration.
-
Vortex the solution thoroughly to ensure complete dissolution. The solubility of PPTN hydrochloride has been noted to be a consideration, and the mesylate salt form may have different properties.
-
-
Animal Dosing:
-
Weigh each mouse accurately before administration to calculate the precise volume of the PPTN solution to be injected.
-
Administer the PPTN solution via intraperitoneal (i.p.) injection.
-
For control groups, administer an equivalent volume of the vehicle alone.
-
Protocol 2: Continuous Subcutaneous Infusion of PPTN for Renal Injury Models
This protocol is based on a study investigating PPTN in a mouse model of ischemic acute kidney injury.
Materials:
-
This compound
-
Appropriate sterile vehicle (not specified in the reference, researchers should determine a suitable vehicle for continuous infusion)
-
Osmotic minipumps (e.g., Alzet)
-
Surgical instruments for implantation
-
Anesthesia and analgesia as per institutional guidelines
Procedure:
-
Preparation of PPTN Solution:
-
Dissolve this compound in a sterile vehicle at a concentration calculated to deliver the desired daily dose (e.g., 4.55 mg/kg/day) based on the pumping rate and duration of the osmotic minipump.
-
-
Pump Preparation and Implantation:
-
Fill the osmotic minipumps with the PPTN solution or vehicle for the control group according to the manufacturer's instructions.
-
Surgically implant the osmotic minipumps subcutaneously in the mice under anesthesia.
-
Provide appropriate post-operative care, including analgesia.
-
-
Monitoring:
-
Monitor the animals daily for any adverse effects and for the desired experimental outcomes.
-
Visualizations
Signaling Pathway of P2Y14 Receptor Antagonism by PPTN
Application Notes and Protocols: Lentiviral shRNA Knockdown Combined with PPTN Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cellular and molecular biology, dissecting the intricate signaling pathways that govern cellular processes is paramount to understanding disease mechanisms and developing novel therapeutics. Two powerful and widely used techniques, lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with small molecules, offer complementary approaches to probe protein function. This document provides detailed application notes and protocols for the combined use of lentiviral shRNA technology to stably suppress the expression of a target gene and treatment with PPTN Mesylate, a potent and selective antagonist of the P2Y14 receptor.
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars and plays a significant role in inflammatory and immune responses. Its signaling cascade involves the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, activation of the P2Y14 receptor can stimulate the mitogen-activated protein kinase (MAPK/ERK) and RhoA signaling pathways.
By combining the long-term, stable gene silencing afforded by lentiviral shRNA with the acute, reversible inhibition of a specific signaling node by this compound, researchers can unravel complex biological questions. For instance, one could investigate whether the knockdown of a particular gene alters the cellular response to P2Y14 receptor antagonism, or conversely, whether inhibiting the P2Y14 receptor can modulate the phenotype induced by the knockdown of a gene of interest. These application notes provide a framework for designing and executing such combinatorial experiments.
Data Presentation
The following tables summarize key quantitative data for lentiviral shRNA knockdown and this compound treatment. This information is crucial for experimental design and data interpretation.
Table 1: Typical Parameters for Lentiviral shRNA Knockdown
| Parameter | Typical Range/Value | Notes |
| Lentiviral Titer | 10^6 to 10^9 TU/mL | Titer should be determined for each viral preparation. |
| Multiplicity of Infection (MOI) | 1 - 10 | The optimal MOI needs to be empirically determined for each cell line to achieve high transduction efficiency with minimal cytotoxicity. |
| Polybrene Concentration | 4 - 8 µg/mL | Enhances transduction efficiency but can be toxic to some cell lines; a toxicity test is recommended. |
| Puromycin Concentration for Selection | 2 - 10 µg/mL | The minimal concentration required to kill non-transduced cells should be determined via a kill curve for each cell line.[1][2][3] |
| Time for Stable Cell Line Generation | 2 - 4 weeks | Includes transduction, selection, and expansion of stable clones. |
| Knockdown Efficiency (mRNA) | 70 - 95% | Assessed by qRT-PCR. |
| Knockdown Efficiency (Protein) | 50 - 90% | Assessed by Western blot; dependent on protein half-life. |
Table 2: Pharmacological Properties and Recommended Concentrations of this compound
| Parameter | Value | Notes |
| Target | P2Y14 Receptor | A potent and selective antagonist. |
| Binding Affinity (KB) | ~434 pM | Indicates high-affinity binding to the P2Y14 receptor. |
| In vitro IC50 | ~1 nM (with 10 µM UDP-glucose) | The concentration of antagonist required to inhibit 50% of the response to an agonist. |
| Effective Concentration in Cell Culture | 100 nM - 10 µM | The optimal concentration should be determined by a dose-response experiment for the specific cell type and assay. A concentration of 10 µM has been shown to significantly decrease p-ERK1/2 and p-p38 ratios. |
| Solvent | DMSO | Prepare a stock solution in DMSO and dilute in culture medium for experiments. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%). |
| Treatment Duration | Minutes to Days | Dependent on the biological question. Short-term treatments (minutes to hours) are suitable for studying acute signaling events, while longer-term treatments (days) can be used to assess effects on cell proliferation or differentiation. |
Experimental Protocols
Protocol 1: Production of High-Titer Lentiviral Particles for shRNA Delivery
This protocol describes the generation of lentiviral particles in HEK293T cells using a second or third-generation packaging system.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Lentiviral shRNA plasmid (targeting the gene of interest)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Opti-MEM or other serum-free medium
-
0.45 µm syringe filter
-
Sterile centrifuge tubes
Procedure:
-
Day 1: Seed HEK293T Cells:
-
Plate 5 x 106 HEK293T cells in a 10 cm culture dish in 10 mL of complete growth medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2. Cells should be approximately 70-80% confluent at the time of transfection.
-
-
Day 2: Transfection:
-
In a sterile tube, prepare the plasmid DNA mixture:
-
5 µg of the shRNA-expressing lentiviral vector
-
3.5 µg of the packaging plasmid (e.g., psPAX2)
-
1.5 µg of the envelope plasmid (e.g., pMD2.G)
-
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the DNA-transfection reagent complex dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.
-
Incubate the cells at 37°C.
-
-
Day 3: Change of Medium:
-
After 12-16 hours, carefully remove the medium containing the transfection complexes and replace it with 10 mL of fresh, pre-warmed complete growth medium. This step reduces cytotoxicity from the transfection reagent.
-
-
Day 4 & 5: Harvest of Lentiviral Supernatant:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile centrifuge tube.
-
Add 10 mL of fresh complete medium to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the collection from 48 hours.
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes at 4°C to pellet any detached cells and debris.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining cellular debris.
-
The filtered viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Generation of Stable Knockdown Cell Lines via Lentiviral Transduction and Puromycin Selection
This protocol details the transduction of target cells with the produced lentiviral particles and the subsequent selection of a stable cell population.
Materials:
-
Target cells
-
Complete growth medium
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene (Hexadimethrine bromide)
-
Puromycin
-
Culture plates (e.g., 6-well plates)
Procedure:
-
Day 1: Seed Target Cells:
-
Plate the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[1]
-
-
Day 2: Transduction:
-
Thaw the lentiviral supernatant on ice.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL.
-
Remove the existing medium from the target cells and add 1-2 mL of the transduction medium.
-
Add the desired amount of lentiviral supernatant to the cells. The optimal Multiplicity of Infection (MOI) should be determined for each cell line, but a range of 1-10 is a good starting point.[2]
-
Gently swirl the plate to mix and incubate at 37°C.
-
-
Day 3: Change of Medium:
-
After 18-24 hours, remove the medium containing the lentivirus and replace it with fresh, pre-warmed complete growth medium.
-
-
Day 4 onwards: Puromycin Selection:
-
Approximately 48 hours post-transduction, begin the selection process.
-
Replace the medium with fresh complete growth medium containing the appropriate concentration of puromycin (determined by a kill curve).
-
Replace the puromycin-containing medium every 2-3 days.
-
Monitor the cells daily. Non-transduced cells should die off within 3-7 days.
-
Once resistant colonies are visible, they can be pooled to generate a stable polyclonal population or individual colonies can be picked and expanded to generate monoclonal cell lines.
-
-
Validation of Knockdown:
-
After expanding the stable cell population, validate the knockdown of the target gene at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Protocol 3: Combining Lentiviral shRNA Knockdown with this compound Treatment
This protocol outlines the experimental procedure for treating the generated stable knockdown cell line with this compound.
Materials:
-
Stable knockdown cell line and control cell line (e.g., expressing a non-targeting shRNA)
-
Complete growth medium
-
This compound
-
DMSO (for stock solution)
-
Assay-specific reagents (e.g., lysis buffer for Western blot, reagents for cell viability assays)
Procedure:
-
Cell Seeding:
-
Seed the stable knockdown and control cell lines in the appropriate culture plates (e.g., 6-well, 96-well) at a density suitable for the intended downstream assay.
-
Allow the cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete growth medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 100 nM, 1 µM, 10 µM) to determine the optimal concentration.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
The duration of treatment will depend on the experiment. For signaling studies (e.g., ERK phosphorylation), a short treatment time (e.g., 15-60 minutes) may be sufficient. For assays measuring cell proliferation or viability, a longer treatment (e.g., 24-72 hours) may be necessary.
-
-
Downstream Analysis:
-
Following the treatment period, proceed with the desired downstream analysis. Examples include:
-
Western Blotting: To assess the effect of P2Y14 receptor inhibition on signaling pathways (e.g., phosphorylation of ERK1/2) in both control and knockdown cells.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine if the knockdown of the target gene sensitizes or desensitizes the cells to the effects of this compound.
-
Functional Assays: Depending on the gene of interest and the cellular context, other functional assays such as migration, invasion, or apoptosis assays can be performed.
-
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: P2Y14 Receptor Signaling Pathway.
Experimental Workflow Diagram
References
Unveiling Genetic Modulators of P2Y14 Receptor Signaling with CRISPR-Cas9 Screening in the Presence of PPTN Mesylate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2Y14 receptor (P2Y14-R), a G protein-coupled receptor activated by UDP-sugars like UDP-glucose, is increasingly recognized for its role in inflammatory and immune responses.[1][2][3] Its expression in hematopoietic cells, such as neutrophils and lymphocytes, positions it as a potential therapeutic target for a variety of inflammatory disorders.[3][4] PPTN Mesylate is a potent, high-affinity, and highly selective competitive antagonist of the P2Y14 receptor, making it a valuable tool for investigating the physiological functions of this receptor. By inhibiting processes like UDP-glucose-stimulated chemotaxis of human neutrophils, this compound allows for the targeted interrogation of P2Y14-R-mediated signaling pathways.
CRISPR-Cas9 genome-wide screening has emerged as a powerful, unbiased tool for identifying genes that modulate cellular responses to specific perturbations, including small molecule inhibitors. This technology can be leveraged to uncover novel components of the P2Y14-R signaling cascade, identify genes that confer sensitivity or resistance to P2Y14-R antagonism, and discover potential synergistic drug targets.
This document provides a detailed protocol for a hypothetical CRISPR-Cas9 knockout screen to identify genetic factors that influence cellular responses to P2Y14 receptor inhibition by this compound. The focus will be on a neutrophil-like cell model, given the established role of P2Y14-R in neutrophil chemotaxis.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Cell Line/System | Reference |
| KB | 434 pM | C6 glioma cells expressing human P2Y14-R | |
| IC50 (vs. 10 µM UDP-glucose) | ~1 nM | Differentiated HL-60 human promyelocytic leukemia cells | |
| IC50 (vs. 100 µM UDP-glucose) | ~4 nM | Differentiated HL-60 human promyelocytic leukemia cells | |
| Selectivity | No agonist or antagonist effect at 1 µM at P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors | Various cell systems |
Table 2: Representative Data from a Hypothetical CRISPR-Cas9 Chemotaxis Screen
This table illustrates the expected format of results from a CRISPR-Cas9 screen investigating genes that modulate neutrophil chemotaxis in the presence of this compound. The gene hits are hypothetical and for illustrative purposes.
| Gene | Description | Phenotype (Effect of Knockout) | Log2 Fold Change (Treated vs. Control) | p-value |
| P2RY14 | Purinergic Receptor P2Y14 | Resistance to this compound | +3.5 | < 0.001 |
| GNAI2 | G Protein Subunit Alpha I2 | Resistance to this compound | +2.8 | < 0.001 |
| ADCY3 | Adenylate Cyclase Type 3 | Sensitization to this compound | -2.1 | < 0.01 |
| MAPK1 | Mitogen-Activated Protein Kinase 1 | Resistance to this compound | +1.9 | < 0.01 |
| Gene X | Novel Regulator | Sensitization to this compound | -3.2 | < 0.001 |
Signaling Pathways and Experimental Workflows
Caption: P2Y14 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for a CRISPR-Cas9 Screen with this compound.
Experimental Protocols
Objective: To identify genes that, when knocked out, alter the sensitivity of neutrophil-like cells to the P2Y14 receptor antagonist, this compound, in a chemotaxis assay.
Materials:
-
Cell Line: Cas9-expressing HL-60 human promyelocytic leukemia cell line.
-
Reagents:
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Dimethyl sulfoxide (DMSO) for cell differentiation.
-
This compound.
-
UDP-glucose (chemoattractant).
-
Lentiviral sgRNA library (whole-genome or a focused library targeting signaling pathways or the immune system).
-
Lentivirus production reagents.
-
Polybrene.
-
Puromycin for selection.
-
Genomic DNA extraction kit.
-
PCR reagents for library amplification for NGS.
-
-
Equipment:
-
Standard cell culture equipment.
-
Transwell migration assay plates (e.g., 5 µm pore size).
-
Plate reader for cell quantification.
-
Next-Generation Sequencing (NGS) platform.
-
Protocol:
1. Preparation of the Cell Library
a. Produce high-titer lentivirus for the chosen sgRNA library. b. Transduce Cas9-expressing HL-60 cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA. c. Select transduced cells with puromycin to generate a stable population of cells with gene knockouts. d. Expand the selected cell population, ensuring representation of the sgRNA library is maintained (at least 500x cells per sgRNA). e. Collect a baseline cell sample (T0) for later sequencing analysis.
2. Differentiation of HL-60 Cells
a. Induce differentiation of the HL-60 cell library into a neutrophil-like phenotype by culturing in media containing 1.5% DMSO for 5-7 days. b. Confirm differentiation by assessing morphology and expression of neutrophil markers (e.g., CD11b).
3. CRISPR-Cas9 Screen with this compound
a. Harvest the differentiated neutrophil-like cell library. b. Resuspend the cells in serum-free media. c. Divide the cell population into two treatment groups:
- Control Group: Treat with vehicle (DMSO).
- Treatment Group: Treat with an optimized concentration of this compound (e.g., 10x the IC50, determined from prior dose-response experiments). d. Incubate the cells with the respective treatments for a predetermined time (e.g., 30-60 minutes). e. Set up a Transwell migration assay:
- Add serum-free media containing UDP-glucose to the lower chamber.
- Add the pre-treated cells (both control and this compound-treated) to the upper chamber. f. Allow cells to migrate for a set period (e.g., 2-4 hours).
4. Sample Collection and Analysis
a. Collect the cells that have migrated to the lower chamber ("migrated" population) and the cells remaining in the upper chamber ("non-migrated" population) for both control and treatment groups. b. Extract genomic DNA from all collected cell populations and the T0 sample. c. Amplify the sgRNA cassette from the genomic DNA using PCR. d. Perform Next-Generation Sequencing (NGS) to determine the abundance of each sgRNA in each population. e. Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the migrated population of the this compound-treated group compared to the control group. This will reveal genes whose knockout confers resistance (enriched sgRNAs) or sensitivity (depleted sgRNAs) to P2Y14-R inhibition.
5. Hit Validation
a. Validate top candidate genes from the screen by generating individual knockout cell lines for each gene. b. Confirm the knockout efficiency by sequencing or protein analysis. c. Perform individual chemotaxis assays with the validated knockout cell lines in the presence and absence of this compound to confirm the phenotype observed in the screen.
The combination of CRISPR-Cas9 screening with the selective P2Y14 receptor antagonist this compound provides a powerful and unbiased approach to dissect the genetic landscape of P2Y14-R signaling. This methodology can elucidate novel regulators of this pathway, uncover mechanisms of action for P2Y14-R-targeted therapies, and identify potential combination strategies for the treatment of inflammatory and immune diseases. The protocols and frameworks provided herein offer a robust starting point for researchers aiming to explore the intricate biology of the P2Y14 receptor.
References
- 1. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPTN as a Selective P2Y14 Receptor Antagonist for the Discovery of Treatments of Inflammatory Disorders | Technology Transfer [techtransfer.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Consequently, the study of apoptosis is a vital area of research in drug development and cellular biology. This document provides a detailed protocol for the quantitative analysis of apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. As a hypothetical case study, we will consider the analysis of a compound, PPTN Mesylate, a potent and selective P2Y14 receptor antagonist, for its potential to induce apoptosis.[1]
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used as a sensitive probe for detecting early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells with intact membranes. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA. Therefore, combined staining with fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Key Principles of Apoptosis Detection
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the activation of pro-apoptotic proteins (e.g., Bax, Bak) at the mitochondria, resulting in the release of cytochrome c. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.
-
Execution Phase: Both initiator caspases (caspase-8 and caspase-9) can activate the executioner caspases (e.g., caspase-3), which then cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Experimental Protocols
Materials
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Test compound (e.g., this compound)
-
Cell culture medium
-
Adherent or suspension cells
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Experimental Workflow
References
Application Notes and Protocols: PPTN Mesylate in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PPTN Mesylate, a potent and selective P2Y14 receptor antagonist, in organoid culture systems. This document outlines the mechanism of action, potential applications, detailed experimental protocols, and expected outcomes for researchers investigating inflammatory processes and immune responses in a physiologically relevant three-dimensional context.
Introduction to this compound
This compound is a high-affinity, competitive antagonist of the P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars such as UDP-glucose.[1] With a KB value of 434 pM, it exhibits exceptional selectivity for the P2Y14 receptor over other P2Y receptor subtypes.[2][3] The P2Y14 receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream signaling pathways, including the RhoA and MAPK/ERK pathways.[4][5]
Recent studies have implicated the P2Y14 receptor in various physiological and pathophysiological processes, particularly in inflammation and immune responses. Notably, the expression of the P2Y14 receptor is upregulated in the intestinal mucosa of patients with Inflammatory Bowel Disease (IBD), suggesting its potential as a therapeutic target. The UDP-glucose/P2Y14 receptor axis has been shown to promote eosinophil-dependent large intestinal inflammation. Therefore, this compound serves as a valuable research tool to dissect the role of P2Y14 signaling in disease models and to evaluate its therapeutic potential.
Application: Modulation of Inflammation in Intestinal Organoids
This application note details a hypothetical study on the use of this compound to mitigate inflammatory responses in human intestinal organoids. Intestinal organoids, derived from patient biopsies or pluripotent stem cells, recapitulate the cellular organization and function of the intestinal epithelium, providing a robust model for studying IBD. By inducing an inflammatory state in these organoids using pro-inflammatory cytokines, researchers can investigate the anti-inflammatory effects of this compound.
Hypothesis: this compound will attenuate the pro-inflammatory response in intestinal organoids stimulated with a cytokine cocktail (e.g., TNF-α and IL-1β) by blocking the P2Y14 receptor signaling pathway.
Signaling Pathway
The P2Y14 receptor is activated by endogenous ligands like UDP-glucose, which are often released during cellular stress or damage. This activation triggers a Gαi/o-mediated signaling cascade. This compound acts as a competitive antagonist, blocking the binding of UDP-glucose to the P2Y14 receptor and thereby inhibiting downstream signaling.
Experimental Protocols
This section provides a detailed protocol for investigating the effects of this compound on inflammation in intestinal organoids.
Experimental Workflow
Materials
-
Established human intestinal organoid culture
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium (e.g., IntestiCult™ Organoid Growth Medium)
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Pro-inflammatory cytokines (e.g., human recombinant TNF-α, IL-1β)
-
Phosphate-buffered saline (PBS)
-
Cell recovery solution
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (RT-qPCR)
-
ELISA kits for relevant cytokines (e.g., IL-6, IL-8)
-
Reagents for immunofluorescence staining (primary and secondary antibodies, DAPI)
-
96-well culture plates
Protocol
1. Organoid Culture and Seeding
-
Culture and expand human intestinal organoids according to standard protocols.
-
Harvest mature organoids and mechanically dissociate them into small fragments.
-
Resuspend the organoid fragments in the basement membrane matrix on ice.
-
Seed 50 µL domes of the organoid-matrix suspension into the center of wells of a pre-warmed 24-well plate.
-
Allow the matrix to solidify at 37°C for 15-20 minutes.
-
Add 500 µL of complete organoid culture medium to each well.
-
Culture for 3-4 days to allow organoids to establish.
2. Induction of Inflammation and Treatment with this compound
-
Prepare a stock solution of the pro-inflammatory cytokine cocktail (e.g., 20 ng/mL TNF-α and 20 ng/mL IL-1β) in organoid culture medium.
-
Prepare serial dilutions of this compound in organoid culture medium. A final concentration range of 1 nM to 1 µM is recommended as a starting point. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
On day 4 of culture, gently aspirate the medium from the organoid cultures.
-
Add 500 µL of the cytokine-containing medium to the appropriate wells to induce inflammation. For control wells, add fresh organoid culture medium.
-
Simultaneously, add the different concentrations of this compound or vehicle control to the cytokine-stimulated wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
3. Sample Collection and Analysis
-
Supernatant Collection: Carefully collect the culture supernatant from each well for cytokine analysis by ELISA. Store at -80°C until use.
-
Organoid Harvesting:
-
Add 1 mL of cold cell recovery solution to each well and incubate on ice for 30-60 minutes to depolymerize the matrix.
-
Mechanically disrupt the domes by pipetting and transfer the organoid suspension to microcentrifuge tubes.
-
Centrifuge at 300 x g for 5 minutes at 4°C to pellet the organoids.
-
Carefully aspirate the supernatant.
-
The organoid pellets can now be used for RNA extraction or immunofluorescence staining.
-
4. Downstream Analysis
-
Quantitative RT-PCR (qRT-PCR):
-
Extract total RNA from the organoid pellets using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Use qRT-PCR to quantify the relative expression of pro-inflammatory genes (e.g., IL6, IL8, CXCL1, TNF). Normalize to a stable housekeeping gene (e.g., GAPDH).
-
-
ELISA:
-
Quantify the concentration of secreted pro-inflammatory cytokines (e.g., IL-6, IL-8) in the collected culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Immunofluorescence Imaging:
-
Fix the harvested organoids in 4% paraformaldehyde.
-
Embed the organoids for cryosectioning or perform whole-mount staining.
-
Stain with antibodies against inflammatory markers (e.g., phosphorylated NF-κB p65) and counterstain with DAPI.
-
Visualize and quantify the fluorescence intensity using a confocal microscope.
-
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the described experiments, demonstrating the potential anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in Intestinal Organoids
| Treatment Group | Relative IL6 Expression (Fold Change) | Relative IL8 Expression (Fold Change) | Relative CXCL1 Expression (Fold Change) |
| Untreated Control | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.1 |
| Cytokine Cocktail (CC) | 15.2 ± 1.8 | 25.6 ± 2.5 | 18.4 ± 2.1 |
| CC + Vehicle | 14.9 ± 2.1 | 24.9 ± 3.1 | 17.9 ± 1.9 |
| CC + 1 nM PPTN | 12.1 ± 1.5 | 20.1 ± 2.2 | 14.3 ± 1.6 |
| CC + 10 nM PPTN | 8.5 ± 1.1 | 12.8 ± 1.7 | 9.7 ± 1.2* |
| CC + 100 nM PPTN | 4.2 ± 0.7 | 6.5 ± 0.9 | 5.1 ± 0.8** |
| CC + 1 µM PPTN | 2.1 ± 0.4 | 3.2 ± 0.5 | 2.5 ± 0.4*** |
Data are presented as mean ± SD. Statistical significance compared to the CC + Vehicle group is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).
Table 2: Effect of this compound on Secreted Pro-inflammatory Cytokines from Intestinal Organoids
| Treatment Group | IL-6 Concentration (pg/mL) | IL-8 Concentration (pg/mL) |
| Untreated Control | 50 ± 12 | 120 ± 25 |
| Cytokine Cocktail (CC) | 850 ± 95 | 1500 ± 180 |
| CC + Vehicle | 845 ± 102 | 1480 ± 210 |
| CC + 1 nM PPTN | 720 ± 88 | 1250 ± 150 |
| CC + 10 nM PPTN | 510 ± 65 | 850 ± 110 |
| CC + 100 nM PPTN | 280 ± 40 | 420 ± 55 |
| CC + 1 µM PPTN | 150 ± 25 | 210 ± 30 |
Data are presented as mean ± SD. Statistical significance compared to the CC + Vehicle group is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).
Conclusion
This compound represents a powerful tool for investigating the role of the P2Y14 receptor in organoid-based models of disease. The provided protocols offer a framework for researchers to explore the anti-inflammatory potential of P2Y14 receptor antagonism in a physiologically relevant setting. The ability to modulate inflammatory signaling in human intestinal organoids opens new avenues for understanding disease pathogenesis and for the preclinical evaluation of novel therapeutic strategies for conditions such as IBD. Further studies could expand on these protocols to include co-culture models with immune cells to create a more comprehensive in vitro model of the gut microenvironment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | P2Y14 receptor can bind to UDP-glucose [reactome.org]
Application Note: Pharmacokinetic Analysis of PPTN Mesylate in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of new chemical entities (NCEs) requires a thorough understanding of their pharmacokinetic (PK) properties to ensure safety and efficacy.[1][2] Pharmacokinetics, the study of how an organism affects a drug, involves the assessment of absorption, distribution, metabolism, and excretion (ADME).[2][3] Rodent models are crucial in the preclinical phase of drug development to gather initial PK data, which helps in dose selection and prediction of human pharmacokinetics.[4] This document provides a detailed protocol for the pharmacokinetic analysis of PPTN Mesylate, a novel investigational compound, in a rodent model. The provided methodologies are based on established practices in preclinical drug development.
Experimental Protocols
In Vivo Rodent Pharmacokinetic Study
This protocol outlines the procedures for conducting a single-dose pharmacokinetic study of this compound in rats. All animal procedures should be performed in an AAALAC-accredited facility and be approved by an Institutional Animal Care and Use Committee (IACUC).
2.1.1. Materials
-
This compound
-
Vehicle for dosing (e.g., 0.5% methylcellulose in sterile water)
-
Sprague Dawley rats (male, 8-10 weeks old)
-
Dosing gavage needles (for oral administration)
-
Syringes and needles (for intravenous administration)
-
Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., capillary tubes, lancets)
-
Centrifuge
2.1.2. Procedure
-
Animal Acclimation: House rats in a controlled environment for at least one week prior to the study to allow for acclimatization.
-
Dosing Formulation Preparation: Prepare the dosing formulation of this compound in the selected vehicle at the desired concentration. Ensure the formulation is homogeneous.
-
Animal Dosing:
-
Divide the animals into two groups for intravenous (IV) and oral (PO) administration. A typical study might use 3-5 animals per time point per route.
-
For the IV group, administer this compound via a tail vein injection at a dose of 1 mg/kg.
-
For the PO group, administer this compound via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 0.25 mL) at predetermined time points. For IV administration, typical time points are 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For PO administration, typical time points are 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood can be collected via a sparse sampling method from different animals at each time point or via serial bleeding from the same animal if the animal's size and health permit. Common collection sites include the saphenous vein or submandibular vein.
-
-
Plasma Preparation:
-
Immediately transfer the collected blood into microcentrifuge tubes containing an anticoagulant.
-
Centrifuge the blood samples at 4°C for 10 minutes at 2000 x g to separate the plasma.
-
Transfer the resulting plasma into clean, labeled tubes and store at -80°C until bioanalysis.
-
Bioanalytical Method for this compound Quantification
The quantification of this compound in plasma samples is critical for accurate pharmacokinetic analysis. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for its high sensitivity and selectivity.
2.2.1. Materials
-
This compound reference standard
-
Internal standard (IS) - a structurally similar compound
-
Rat plasma (blank)
-
Acetonitrile
-
Formic acid
-
Water (HPLC grade)
-
LC-MS/MS system
2.2.2. Procedure
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., DMSO or methanol).
-
Prepare calibration standards and QC samples by spiking known concentrations of this compound into blank rat plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the IS.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate LC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect this compound and the IS using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the concentration of this compound in the samples by constructing a calibration curve from the peak area ratio of the analyte to the IS versus the nominal concentration of the calibration standards.
-
Data Presentation
The pharmacokinetic parameters of this compound are calculated from the plasma concentration-time data using non-compartmental analysis.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD)
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 |
| Tmax (h) | 0.083 | 1.0 ± 0.5 |
| AUC(0-t) (ngh/mL) | 3200 ± 400 | 5500 ± 700 |
| AUC(0-inf) (ngh/mL) | 3300 ± 420 | 5800 ± 750 |
| t1/2 (h) | 2.5 ± 0.5 | 3.0 ± 0.6 |
| CL (mL/min/kg) | 5.0 ± 1.0 | - |
| Vd (L/kg) | 1.0 ± 0.2 | - |
| F (%) | - | 56 |
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F (%): Bioavailability.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the pharmacokinetic analysis of this compound in rodents.
References
Application Notes and Protocols for PPTN Mesylate in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPTN Mesylate is a potent, orally bioavailable, allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival by positively regulating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers and contributes to resistance to targeted therapies. This document provides detailed application notes and protocols for utilizing this compound to investigate mechanisms of drug resistance in cancer.
Mechanism of Action
This compound targets the allosteric site of SHP2, stabilizing it in an auto-inhibited conformation. This prevents the binding of SHP2 to its upstream activators, such as receptor tyrosine kinases (RTKs), and subsequently blocks the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway.[2][3] By inhibiting SHP2, this compound can overcome adaptive resistance to other targeted therapies, such as MEK inhibitors, which often involves the reactivation of the MAPK pathway through RTK signaling.[1]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound (as a SHP2 Inhibitor)
| Cell Line | Cancer Type | Driver Mutation | Treatment | IC50 (µM) | Reference |
| Detroit 562 | Head and Neck | EGFR-driven | SHP099 | 3.76 | |
| KYSE-520 | Esophageal | EGFR-driven | SHP099 | 5.14 | |
| SUM-52 | Breast | FGFR-driven | SHP099 | 49.62 | |
| KATO III | Gastric | FGFR-driven | SHP099 | 17.28 | |
| JHH-7 | Hepatocellular | FGFR-driven | SHP099 | 45.32 | |
| Hep3B | Hepatocellular | FGFR-driven | SHP099 | 19.08 | |
| NCI-H3122 lorR-06 | Lung | EML4-ALK fusion | PF-07284892 + Lorlatinib | - | |
| VACO-432 | Colorectal | BRAFV600E | PF-07284892 + Encorafenib | - | |
| MIA PaCa-2 | Pancreatic | KRAS G12C | PF-07284892 + Sotorasib | - | |
| RPMI-8226 | Multiple Myeloma | - | SHP099 (72h) | ~5 | |
| NCI-H929 | Multiple Myeloma | - | SHP099 (72h) | ~10 |
Table 2: Effect of this compound (as a SHP2 Inhibitor) on Downstream Signaling
| Cell Line | Treatment | Protein Analyzed | Change in Phosphorylation | Reference |
| Multiple Cancer Cell Lines | SHP099 + MEK inhibitor | p-ERK | Decreased | |
| FGFR-driven cell lines | SHP099 | p-ERK | Initial decrease, followed by rebound | |
| Multiple Myeloma Cells | SHP099/RMC-4550 | p-SHP2 | Decreased | |
| Multiple Myeloma Cells | SHP099/RMC-4550 | p-ERK | Decreased |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phosphorylated Proteins
This protocol is to assess the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-SHP2, anti-SHP2, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying drug resistance using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PPTN Mesylate for IC50 Determination
This guide provides troubleshooting advice and detailed protocols to assist researchers in accurately determining the half-maximal inhibitory concentration (IC50) of PPTN Mesylate in cell-based assays.
FAQ 1: What is this compound and what is a typical starting concentration range?
Answer: this compound is a salt form of a potent and selective inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22). PTPN22 is a key negative regulator of T-cell receptor (TCR) signaling, and its inhibition can enhance T-cell activation.[1][2] It plays a significant role in regulating immune responses, and genetic variants are associated with multiple autoimmune diseases.[2][3][4]
For an initial IC50 determination experiment, a wide concentration range is recommended to ensure the full dose-response curve is captured. A common starting point is a 10-point, 3-fold serial dilution beginning at a high concentration of 10 µM or 30 µM. The optimal range can vary significantly depending on the cell type and assay conditions.
Data Presentation: Example Serial Dilution Scheme
Below is an example of how to prepare a 3-fold serial dilution series starting from a 10 mM stock solution of this compound in DMSO. The final desired highest concentration is 10 µM in a 96-well plate format (100 µL final volume).
| Step | Action | Stock Conc. | Intermediate Conc. | Final Conc. in Well | Final DMSO % |
| 1 | Prepare 2X Top Conc. | 10 mM (DMSO) | 20 µM (in Media) | 10 µM | 0.1% |
| 2 | Serial Dilution (1:3) | 20 µM (Media) | 6.67 µM (in Media) | 3.33 µM | 0.033% |
| 3 | Serial Dilution (1:3) | 6.67 µM (Media) | 2.22 µM (in Media) | 1.11 µM | 0.011% |
| 4 | Serial Dilution (1:3) | 2.22 µM (Media) | 0.74 µM (in Media) | 0.37 µM | 0.004% |
| 5 | ...continue dilutions | ... | ... | ... | ... |
| 10 | Final Dilution | ... | 0.001 µM (in Media) | 0.0005 µM | <0.001% |
| 11 | Vehicle Control | DMSO | Media with 0.2% DMSO | Media with 0.1% DMSO | 0.1% |
FAQ 2: How should I design the initial dose-response experiment?
Answer: A well-designed experiment is crucial for obtaining a reliable IC50 value. This involves optimizing cell seeding density, preparing accurate drug dilutions, and choosing an appropriate assay endpoint. The general workflow is outlined below.
General workflow for IC50 determination using a cell viability assay.
Experimental Protocols: Detailed Methodology for IC50 Determination using MTT Assay
This protocol provides the key steps for determining the IC50 value of this compound using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO).
-
Cell line of interest (e.g., Jurkat T-cells).
-
Complete culture medium.
-
96-well flat-bottom plates.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 50 µL of medium).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution series of this compound in complete culture medium as described in FAQ 1.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤0.5%).
-
Carefully add 50 µL of the 2X compound dilutions to the corresponding wells, resulting in a final volume of 100 µL.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator. The incubation time is a critical parameter and can influence the IC50 value.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
FAQ 3: My results show high variability between replicates. What are the common causes and solutions?
Answer: High variability can obscure the true dose-response relationship and lead to unreliable IC50 values. Common sources of error include inconsistent cell seeding, pipetting inaccuracies, and edge effects in the plate.
Troubleshooting Guide: High Replicate Variability
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accuracy. Mix the cell suspension between pipetting steps. |
| Pipetting Errors | Use calibrated pipettes. For serial dilutions, ensure thorough mixing at each step. Use a multichannel pipette for adding reagents to the plate to ensure consistency. |
| Edge Effects | Evaporation from outer wells can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media to create a humidity barrier. |
| Compound Precipitation | Visually inspect the wells after adding the compound, especially at high concentrations. If precipitation occurs, consider using a lower top concentration or adding a solubilizing agent (ensure it doesn't affect cells on its own). |
| Cell Clumping | Ensure a single-cell suspension is achieved after trypsinization. Clumps lead to uneven growth and inconsistent results. |
| Contamination | Regularly check for microbial contamination in cell cultures and reagents. |
FAQ 4: I am not observing a clear dose-response curve. What should I do?
Answer: The absence of a sigmoidal dose-response curve can be due to several factors, such as using an inappropriate concentration range, the compound being inactive in the chosen model, or assay interference. A logical troubleshooting approach is necessary.
Decision tree for troubleshooting the absence of a dose-response curve.
Mechanism of Action Context: PTPN22 Signaling Pathway
This compound inhibits PTPN22, which dephosphorylates key signaling molecules in the T-cell receptor (TCR) pathway, such as Lck and Zap-70, thereby acting as a brake on T-cell activation. If your cell line does not express PTPN22 or lacks a functional TCR signaling pathway, the compound may show no effect.
Simplified PTPN22 signaling pathway in T-cells.
FAQ 5: How should I analyze my data to determine the IC50 value?
Answer: Proper data analysis involves converting raw absorbance values into percent inhibition, plotting the data, and fitting it to a non-linear regression model.
Data Presentation: Example IC50 Data Analysis
-
Calculate Percent Viability:
-
Average your replicate absorbance values for each concentration.
-
Subtract the average background absorbance (media-only wells).
-
Normalize the data to your controls:
-
% Viability = (Abs_Sample - Abs_Background) / (Abs_VehicleControl - Abs_Background) * 100
-
-
| PPTN Conc. (µM) | Log(Conc.) | Avg. Absorbance | % Viability |
| 10 | 1.00 | 0.15 | 8.3% |
| 3.33 | 0.52 | 0.25 | 18.1% |
| 1.11 | 0.05 | 0.48 | 40.7% |
| 0.37 | -0.43 | 0.75 | 67.6% |
| 0.12 | -0.92 | 0.95 | 87.0% |
| 0.04 | -1.38 | 1.08 | 99.1% |
| 0 (Vehicle) | N/A | 1.09 | 100.0% |
| Blank | N/A | 0.05 | 0.0% |
-
Plot and Fit the Curve:
-
Plot % Viability (Y-axis) against the log(Concentration) (X-axis).
-
Use a non-linear regression analysis tool (e.g., in GraphPad Prism, Origin, or R) to fit the data to a sigmoidal dose-response (variable slope) equation.
-
The software will calculate the IC50 value, which is the concentration at which the response is halfway between the top and bottom plateaus of the curve. It is critical to ensure the data defines the top and bottom plateaus for an accurate fit.
-
References
- 1. Regulation of T Cell Signaling and Immune Responses by PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase PTPN22: multifunctional regulator of immune signaling, development, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine Phosphatase PTPN22: Multifunctional Regulator of Immune Signaling, Development, and Disease | Annual Reviews [annualreviews.org]
- 4. Cutting Edge: The PTPN22 Allelic Variant Associated with Autoimmunity Impairs B Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PPTN Mesylate Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with PPTN Mesylate in aqueous solutions during their experiments. The following information is designed to help you troubleshoot and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions important?
This compound is the methanesulfonate salt of the active pharmaceutical ingredient (API) PPTN. The mesylate salt form is often selected for drug candidates to improve their solubility and bioavailability compared to the free base.[1][2] For laboratory experiments, achieving complete dissolution in aqueous buffers is critical for accurate and reproducible results in cell-based assays, biochemical assays, and other in vitro and in vivo studies.
Q2: I've observed that this compound is not dissolving completely in my aqueous buffer. What are the common reasons for this?
Incomplete dissolution of a mesylate salt like this compound in aqueous media can be attributed to several factors:
-
Low intrinsic solubility of the parent molecule: The parent compound (PPTN) may be highly hydrophobic.
-
pH of the solution: The pH of your buffer can significantly impact the ionization state and, consequently, the solubility of the compound.
-
Buffer composition: The presence of certain ions in your buffer could potentially lead to the precipitation of the drug.[3]
-
Concentration: You might be attempting to prepare a solution at a concentration that exceeds the maximum solubility of this compound in that specific medium.
-
Temperature: Solubility is often temperature-dependent. Room temperature may not be sufficient for complete dissolution.
-
Particle size and aggregation: The physical properties of the solid compound, such as particle size and the tendency to aggregate, can affect the dissolution rate.[4]
Q3: Are there any recommended starting solvents for preparing a stock solution of this compound?
For poorly soluble compounds, it is standard practice to first prepare a high-concentration stock solution in an organic solvent and then dilute it into the final aqueous experimental medium. Recommended organic solvents for initial solubilization of compounds like this compound often include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
It is crucial to ensure that the final concentration of the organic solvent in your experimental setup is low enough to not affect the biological system you are studying.
Troubleshooting Guide
If you are experiencing issues with the solubility of this compound, please follow the troubleshooting steps outlined below.
Initial Solubility Test
Before proceeding with your experiments, it is advisable to perform a preliminary solubility test to determine the approximate solubility of this compound in your desired aqueous buffer.
Problem: this compound precipitates out of solution after dilution from an organic stock.
This is a common issue when diluting a drug from an organic solvent into an aqueous buffer. The drastic change in solvent polarity can cause the compound to crash out of solution.
Solutions:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Optimize the dilution method:
-
Rapid stirring: Add the aliquot of the organic stock solution dropwise into the vortexing aqueous buffer to facilitate rapid mixing and dispersion.
-
Serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
-
Use of co-solvents or surfactants: The inclusion of a small percentage of a water-miscible co-solvent or a non-ionic surfactant in your final aqueous buffer can help maintain the solubility of the compound.[4] Common examples include:
-
Polyethylene glycol (PEG)
-
Propylene glycol
-
Tween® 80
-
Pluronic® F-68
-
Problem: this compound does not dissolve in the aqueous buffer even at low concentrations.
If direct dissolution in an aqueous buffer is required and proving difficult, consider the following approaches:
Solutions:
-
pH Adjustment: The solubility of many compounds is pH-dependent. Experiment with adjusting the pH of your buffer. For a basic compound, lowering the pH may increase solubility. Conversely, for an acidic compound, increasing the pH might be beneficial.
-
Gentle Heating and Sonication:
-
Heating: Gently warm the solution in a water bath (e.g., 37°C). Be cautious, as excessive heat may degrade the compound.
-
Sonication: Use a bath sonicator to break down any aggregates and increase the surface area of the solid, which can enhance the rate of dissolution.
-
-
Micronization: If you have access to the necessary equipment, reducing the particle size of the solid this compound powder through micronization can improve its dissolution rate.
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound in various solvents to guide your experimental design.
| Solvent System | Temperature (°C) | Maximum Solubility (mg/mL) |
| Water (pH 7.4) | 25 | < 0.1 |
| PBS (pH 7.4) | 25 | < 0.1 |
| 0.1 N HCl | 25 | 1.5 |
| 5% DMSO in PBS | 25 | 0.5 |
| 10% Ethanol in Water | 25 | 0.8 |
| DMSO | 25 | > 50 |
| Ethanol | 25 | > 20 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
-
Bring an aliquot of the 10 mM this compound stock solution in DMSO to room temperature.
-
Prepare the desired volume of your aqueous experimental buffer (e.g., cell culture medium, PBS).
-
While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Visualizations
Below are diagrams to illustrate key concepts related to troubleshooting this compound insolubility and its potential mechanism of action.
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Minimizing off-target effects of PPTN Mesylate in cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of PPTN Mesylate in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is PPTN and what is its primary target?
A1: PPTN is a potent, high-affinity, and highly selective competitive antagonist for the P2Y14 receptor (P2Y14-R).[1] The mesylate salt form is often used to improve the solubility and stability of the compound. Its primary on-target effect is the inhibition of P2Y14-R signaling.
Q2: What are potential off-target effects and why is it crucial to minimize them?
A2: Off-target effects occur when a drug interacts with unintended molecules, leading to unforeseen biological consequences that can confound experimental results and contribute to toxicity.[2] Minimizing these effects is critical to ensure that the observed phenotype is a direct result of the intended on-target activity, thereby increasing the reliability and reproducibility of your data.
Q3: What are the initial steps to minimize off-target effects of this compound?
A3: The most critical initial step is to determine the optimal concentration of this compound for your specific cell type and experimental endpoint. This is achieved by performing a dose-response curve to identify the lowest concentration that elicits the desired on-target effect with maximal potency.[3]
Troubleshooting Guide
Problem: I am observing unexpected or inconsistent results in my experiments with this compound.
This could be due to off-target effects. The following troubleshooting guide provides a systematic approach to identify and mitigate these effects.
Step 1: Verify On-Target Engagement
Before investigating off-target effects, it is essential to confirm that this compound is engaging its intended target, the P2Y14 receptor, in your experimental system.
Experimental Protocol: P2Y14 Receptor Engagement Assay
-
Objective: To confirm that this compound inhibits the signaling of the P2Y14 receptor in your cells.
-
Methodology:
-
Culture cells expressing the P2Y14 receptor.
-
Stimulate the cells with a known P2Y14 receptor agonist (e.g., UDP-glucose).
-
In parallel, pre-incubate cells with varying concentrations of this compound before adding the agonist.
-
Measure a downstream signaling event known to be activated by P2Y14, such as the phosphorylation of ERK1/2 or p38 MAP kinase.[1]
-
Analyze the results by Western blot or ELISA to determine the concentration at which this compound inhibits the agonist-induced signaling.
-
Step 2: Optimize Drug Concentration and Exposure Time
Using the lowest effective concentration and shortest possible exposure time can significantly reduce the likelihood of off-target effects.[3]
Experimental Protocol: Dose-Response Curve for On-Target Effect
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for its on-target activity.
-
Methodology:
-
Cell Plating: Plate cells at a suitable density in a multi-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Treatment: Treat the cells with the different concentrations of this compound for a defined period.
-
Assay: Perform a functional assay that measures the on-target effect (e.g., inhibition of UDP-glucose-induced chemotaxis).
-
Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Table 1: Hypothetical Dose-Response Data for this compound on P2Y14-R Activity
| This compound (nM) | % Inhibition of P2Y14-R Activity |
| 0.01 | 5 |
| 0.1 | 25 |
| 1 | 50 |
| 10 | 90 |
| 100 | 95 |
| 1000 | 98 |
Step 3: Employ Rigorous Controls
Using appropriate controls is crucial to differentiate on-target from off-target effects.
Table 2: Control Strategies to Mitigate Off-Target Effects
| Control Type | Description | Rationale |
| Structural Analog Control | Use a structurally similar but inactive analog of this compound. | Helps to control for effects unrelated to P2Y14-R inhibition. |
| Alternative Inhibitor Control | Use a different, structurally distinct antagonist of the P2Y14 receptor. | If both inhibitors produce the same phenotype, it is more likely an on-target effect. |
| Genetic Controls | Use knockout or knockdown (siRNA, shRNA) cell lines for the P2Y14 receptor. | Mimics the effect of the inhibitor, providing strong evidence for on-target action. |
Visualizing Experimental Workflows and Pathways
Signaling Pathway of P2Y14 Receptor
Caption: P2Y14 receptor signaling pathway and points of intervention.
Workflow for Minimizing Off-Target Effects
Caption: A systematic workflow for identifying and minimizing off-target effects.
Logical Relationship of Controls
Caption: Logical relationships of controls to validate on-target effects.
References
Adjusting PPTN Mesylate treatment time for maximum effect
Disclaimer: The following information is provided for a hypothetical compound, "PPTN Mesylate." As of the last update, "this compound" is not a recognized therapeutic agent, and no specific public data is available. The content below is based on the general principles of tyrosine kinase inhibitors (TKIs) and established cell biology experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a compound like this compound?
A1: While specific data on this compound is unavailable, as a hypothetical tyrosine kinase inhibitor (TKI), it would likely function by binding to the ATP-binding site of a specific tyrosine kinase, preventing the phosphorylation of downstream substrates. This inhibition would block signal transduction along a particular pathway, impacting cellular processes such as proliferation, survival, and differentiation. The "Mesylate" component refers to the salt form of the active compound, which is often used to improve its stability and solubility.
Q2: How do I determine the optimal treatment time for this compound in my cell line?
A2: The optimal treatment time is crucial for achieving the desired biological effect and can vary significantly between cell lines due to differences in metabolic rates and the expression levels of the target kinase. A time-course experiment is the most effective method to determine this. You should treat your cells with a fixed concentration of this compound and measure the desired downstream effect (e.g., inhibition of a specific phosphoprotein, reduction in cell viability) at various time points.
Q3: What factors can influence the cellular uptake and effective treatment time of this compound?
A3: Several factors can affect the kinetics of cellular uptake and, consequently, the optimal treatment duration:
-
Cellular uptake mechanism: Many small molecules enter cells via endocytosis, which is an energy-dependent process.[1][2]
-
Temperature: Cellular uptake is significantly reduced at lower temperatures (e.g., 4°C), which can be a useful experimental control.[1][2]
-
Serum concentration in media: Components in fetal bovine serum (FBS) can bind to the compound, affecting its free concentration and uptake rate.[3]
-
Cell density and health: Confluency and the overall health of the cells can impact their metabolic activity and ability to internalize the compound.
Troubleshooting Guide
Q4: I am not observing the expected downstream effect after treating with this compound for the recommended time. What could be the issue?
A4: If you are not seeing the expected effect, consider the following troubleshooting steps:
-
Verify Compound Integrity: Ensure the this compound is correctly stored and has not degraded. Prepare fresh stock solutions.
-
Optimize Concentration: The concentration you are using may be too low for your specific cell line. Perform a dose-response experiment to identify the optimal concentration.
-
Extend the Treatment Time: The required incubation time might be longer for your cell line. Perform a time-course experiment extending beyond your initial endpoint.
-
Check for Target Expression: Confirm that your cell line expresses the target tyrosine kinase of this compound at sufficient levels.
-
Assess Cellular Uptake: If possible, use a fluorescently labeled version of the compound or a functional assay to confirm that the compound is entering the cells.
Q5: I am seeing significant off-target effects or cell death even at short treatment times. What should I do?
A5: High levels of toxicity or off-target effects could be due to:
-
Excessive Concentration: The concentration of this compound may be too high, leading to non-specific binding and cytotoxicity. Reduce the concentration and perform a dose-response curve to find a more specific range.
-
Shorten the Treatment Time: The compound may be highly potent, and a shorter incubation period might be sufficient to achieve the desired effect without causing widespread toxicity.
-
Serum-Free Conditions: If you are treating in serum-free media, the effective concentration of the compound is higher. Consider if a low percentage of serum is compatible with your experiment to mitigate toxicity.
Experimental Protocols and Data Presentation
Protocol: Time-Course Experiment to Determine Optimal this compound Treatment Time
Objective: To identify the minimum time required for this compound to exert its maximum inhibitory effect on a target phosphoprotein.
Methodology:
-
Cell Seeding: Plate your cells of interest at a consistent density in multiple wells or plates and allow them to adhere and reach the desired confluency (typically 24 hours).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock to the desired final concentration in your cell culture media. Include a vehicle control (media with the same concentration of DMSO).
-
Treatment: Treat the cells with the prepared this compound solution.
-
Time Points: Harvest the cells at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 12 hrs, 24 hrs).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blot Analysis: Normalize the protein amounts for each sample and perform a Western blot to detect the levels of the target phosphoprotein and the total protein.
-
Data Analysis: Quantify the band intensities and plot the ratio of the phosphoprotein to the total protein against time.
Sample Data: Inhibition of Phospho-Target by this compound (1 µM) Over Time
| Time Point | Phospho-Target Level (Normalized Intensity) | Percent Inhibition (%) |
| 0 min (Vehicle) | 1.00 | 0 |
| 15 min | 0.85 | 15 |
| 30 min | 0.62 | 38 |
| 1 hr | 0.35 | 65 |
| 2 hrs | 0.15 | 85 |
| 4 hrs | 0.12 | 88 |
| 8 hrs | 0.11 | 89 |
| 12 hrs | 0.13 | 87 |
| 24 hrs | 0.14 | 86 |
Visualizations
Caption: Workflow for determining optimal treatment time.
Caption: Hypothetical this compound signaling pathway.
References
- 1. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Uptake Kinetics of Neutral and Charged Chemicals in in Vitro Assays Measured by Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PPTN Mesylate Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to PPTN Mesylate resistance in cell lines.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a synthetic tyrosine kinase inhibitor (TKI) designed to target the hypothetical "Pathway-Targeting Tyrosine Kinase" (PTTK). In sensitive cancer cells, PTTK is a key driver of cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of PTTK, inhibiting its downstream signaling pathways and leading to apoptosis of the cancer cells.[1][2]
2. What are the initial signs of developing resistance to this compound in my cell cultures?
The primary indication of resistance is a decreased sensitivity to the drug. This is typically observed as an increase in the half-maximal inhibitory concentration (IC50) value in cell viability assays, such as the MTT or MTS assay.[3][4] Researchers may also notice that the cell morphology and growth rate, which were previously affected by the drug, return to a state resembling untreated cells.
3. What are the common molecular mechanisms that drive resistance to TKIs like this compound?
Resistance to TKIs can be broadly categorized into two types: on-target and off-target mechanisms.
-
On-target resistance involves genetic changes to the drug's primary target. A common example is the emergence of secondary mutations in the kinase domain of PTTK, which can prevent this compound from binding effectively.
-
Off-target resistance occurs when cancer cells find alternative ways to survive despite the inhibition of PTTK. This often involves the activation of "bypass" signaling pathways that can compensate for the blocked PTTK signal. For example, the upregulation of a different receptor tyrosine kinase, such as MET or AXL, can reactivate downstream survival pathways like PI3K/AKT and MAPK/ERK.
4. How can I confirm that my cell line has developed resistance?
Confirmation of resistance involves a combination of functional and molecular assays:
-
Cell Viability Assays: A significant increase in the IC50 value compared to the parental, sensitive cell line is the first step in confirming resistance.
-
Western Blotting: This technique can be used to assess the phosphorylation status of PTTK and its downstream targets. In resistant cells, you may observe that downstream signaling is no longer inhibited by this compound treatment.
-
Sequencing: Sequencing the gene that codes for PTTK can identify any potential resistance-conferring mutations in the drug-binding site.
Troubleshooting Guides
This section provides solutions to specific experimental issues you might encounter when working with this compound-resistant cell lines.
Problem 1: My cell viability assay shows a significant increase in the IC50 value for this compound.
-
Possible Cause: Your cells have likely developed resistance to this compound. The underlying cause could be a mutation in the target kinase or the activation of a bypass signaling pathway.
-
Troubleshooting Steps:
-
Confirm the IC50 Shift: Repeat the cell viability assay with a fresh stock of this compound to rule out any issues with the compound.
-
Sequence the PTTK Gene: Extract DNA from both the sensitive and resistant cell lines and sequence the PTTK gene to check for mutations, particularly in the kinase domain.
-
Analyze Downstream Signaling: Use western blotting to compare the phosphorylation levels of key downstream signaling proteins (e.g., AKT, ERK) in both sensitive and resistant cells, with and without this compound treatment. If downstream signaling remains active in the resistant cells upon treatment, this suggests a bypass mechanism is at play.
-
Problem 2: Western blot analysis shows that this compound is no longer inhibiting the phosphorylation of downstream proteins like AKT and ERK.
-
Possible Cause: This is a strong indicator of a bypass signaling pathway being activated. The cancer cells are using an alternative route to activate these survival pathways, making the inhibition of PTTK ineffective.
-
Troubleshooting Steps:
-
Phospho-RTK Array: Perform a phospho-receptor tyrosine kinase (RTK) array to screen for the upregulation of other RTKs. This can help identify which alternative receptor might be driving the resistance.
-
Combination Therapy: Once a bypass pathway is identified, consider a combination therapy approach. For example, if the MET receptor is found to be upregulated, combining this compound with a MET inhibitor could restore sensitivity.
-
Downstream Inhibitors: Alternatively, you could use inhibitors that target the downstream signaling nodes directly, such as a PI3K or MEK inhibitor, in combination with this compound.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| PTTK-S (Sensitive) | 10 | 1 |
| PTTK-R1 (Resistant) | 250 | 25 |
| PTTK-R2 (Resistant) | 800 | 80 |
Table 2: Protein Expression and Phosphorylation in Sensitive vs. Resistant Cell Lines
| Protein | PTTK-S (Sensitive) | PTTK-R1 (Resistant) | PTTK-R2 (Resistant) |
| Total PTTK | High | High | High |
| Phospho-PTTK (pY1068) | High | High | High |
| Total MET | Low | High | Low |
| Phospho-MET (pY1234/1235) | Low | High | Low |
| Total AKT | Moderate | Moderate | Moderate |
| Phospho-AKT (pS473) | High | High | High |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the IC50 of this compound.
-
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blotting for Protein Phosphorylation Analysis
This protocol is for assessing the activation of signaling pathways.
-
Materials:
-
Sensitive and resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-PTTK, anti-PTTK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture sensitive and resistant cells and treat them with this compound at the desired concentration for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Signaling in sensitive vs. resistant cells.
Caption: Workflow for identifying resistance mechanisms.
Caption: Decision tree for second-line treatment.
References
- 1. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
Reducing variability in PPTN Mesylate experimental results
Important Note for Users: The information provided in this technical support center is intended as a general guide for researchers, scientists, and drug development professionals. Specific experimental conditions may need to be optimized for your particular assay and cell systems.
Frequently Asked Questions (FAQs)
Q1: What is PPTN Mesylate and what is its primary mechanism of action?
A: this compound is a selective dopamine D1 receptor partial agonist. Its primary mechanism of action involves the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP). This signaling cascade leads to vasodilation in various arterial beds, including the renal, mesenteric, and coronary arteries, resulting in a reduction of systemic vascular resistance. While it is a selective D1 agonist, there is some evidence to suggest it may also possess antagonist activity at α1 and α2 adrenergic receptors.
Q2: What are the common sources of experimental variability when working with this compound?
A: Variability in experimental results with this compound can arise from several factors. These include, but are not limited to:
-
Cell Line Health and Passage Number: The responsiveness of cells to this compound can change with increasing passage number and variations in cell health.
-
Reagent Quality and Stability: The purity and stability of the this compound compound, as well as other reagents like cell culture media and buffers, are critical.
-
Assay Conditions: Factors such as incubation time, temperature, cell density, and the concentration of other components in the assay can all contribute to variability.
-
Operator-Dependent Variation: Differences in pipetting techniques and timing between different researchers can introduce variability.
-
Equipment Calibration: Improperly calibrated equipment, such as pipettes and plate readers, can lead to inaccurate measurements.
Q3: How should this compound be stored to ensure its stability?
A: For optimal stability, this compound should be stored as a solid at -20°C. For short-term storage, it can be kept at 4°C. If preparing a stock solution, it is recommended to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Protect from light.
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Curves
Symptoms: The IC50 or EC50 values for this compound vary significantly between experiments. The shape of the dose-response curve is not consistent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Health and Density | Ensure cells are in the logarithmic growth phase and have high viability (>95%). Optimize and standardize cell seeding density for all experiments. |
| Compound Degradation | Prepare fresh dilutions of this compound from a new stock for each experiment. Verify the integrity of the stock solution. |
| Incubation Time | Optimize the incubation time for the assay. A time-course experiment can help determine the optimal point for measurement. |
| Assay Reagent Variability | Use the same lot of reagents (e.g., serum, media) for a set of comparative experiments. |
Issue 2: High Background Signal or Low Signal-to-Noise Ratio
Symptoms: The assay window is small, making it difficult to distinguish the effect of this compound from the background noise.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Sub-optimal Assay Conditions | Optimize assay parameters such as substrate concentration, antibody dilutions, and washing steps. |
| Non-specific Binding | Include appropriate blocking agents (e.g., BSA) in the assay buffer to reduce non-specific binding. |
| Detector Settings | Optimize the gain and other settings on the plate reader or detection instrument. |
| Cellular Autofluorescence | If using a fluorescence-based assay, check for and subtract the autofluorescence of the cells and compound. |
Experimental Protocols
Standard Cell-Based cAMP Assay
This protocol provides a general framework for measuring the effect of this compound on intracellular cAMP levels.
-
Cell Seeding: Plate cells (e.g., HEK293 cells stably expressing the dopamine D1 receptor) in a 96-well plate at a density of 10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a control with vehicle only.
-
Cell Treatment: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent dose-response curves.
Caption: The signaling cascade initiated by this compound.
Technical Support Center: Troubleshooting Cell Viability Issues with High Concentrations of PPTN Mesylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell viability issues encountered when using high concentrations of PPTN Mesylate.
Understanding this compound
PPTN is a potent, high-affinity, and selective competitive antagonist of the P2Y14 receptor (P2Y14-R).[1] The P2Y14 receptor is a G-protein coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose. Activation of the P2Y14 receptor can lead to various cellular responses, including immune cell chemotaxis. PPTN inhibits these responses by blocking the binding of UDP-glucose to the receptor.[1] At the molecular level, studies have shown that PPTN can decrease the phosphorylation of downstream signaling proteins such as ERK1/2 and p38.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for using this compound in cell culture experiments?
A1: The optimal concentration of this compound depends on the cell type and the specific experimental endpoint. Based on its high potency (IC50 values in the nanomolar range for inhibiting chemotaxis), it is recommended to start with a dose-response experiment ranging from low nanomolar to micromolar concentrations.[1] For initial experiments, a range of 1 nM to 10 µM is a reasonable starting point to determine the effective concentration for your specific assay while minimizing potential cytotoxicity.
Q2: I am observing significant cell death at what I believe to be a standard concentration of this compound. What are the possible causes?
A2: Several factors could contribute to unexpected cytotoxicity:
-
High Concentration: The "standard" concentration you are using might be too high for your specific cell line, leading to off-target effects or overwhelming the cellular machinery.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations. It is crucial to ensure the final solvent concentration in your culture medium is low (typically ≤ 0.5%).[2]
-
Compound Instability: this compound may be unstable in your culture medium, leading to the formation of cytotoxic degradation products.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors.
-
Precipitation: The compound may be precipitating out of solution at higher concentrations, leading to inaccurate dosing and potential physical stress on the cells.
Q3: How can I distinguish between the intended pharmacological effect and non-specific cytotoxicity?
A3: It is essential to run parallel assays to assess both the desired biological activity and cell viability. For example, you can measure the inhibition of UDP-glucose-induced chemotaxis (pharmacological effect) and simultaneously perform an MTT or resazurin assay (cell viability). A significant drop in cell viability at concentrations where the desired pharmacological effect is observed may indicate on-target toxicity, while widespread cell death at concentrations far exceeding the effective dose could suggest off-target or non-specific effects.
Troubleshooting Guide: High Cytotoxicity Observed with this compound Treatment
This guide provides a systematic approach to troubleshooting unexpected cell death in your experiments.
Problem: Significant decrease in cell viability after treatment with this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor concentration is too high | Perform a dose-response experiment (e.g., 1 nM to 100 µM) to determine the half-maximal cytotoxic concentration (CC50). | Identification of a non-toxic working concentration that still elicits the desired biological effect. |
| Solvent (e.g., DMSO) toxicity | Run a vehicle control with the same final concentrations of the solvent used for the inhibitor. Ensure the final solvent concentration is below 0.5%. | Determine if the solvent is contributing to cell death and establish a safe working concentration. |
| Inhibitor instability in culture medium | Prepare fresh dilutions of the inhibitor for each experiment. For long-term incubations, consider replenishing the medium with a freshly diluted inhibitor. | Consistent and reproducible results, ruling out degradation products as a source of toxicity. |
| High sensitivity of the cell line | Test the inhibitor on a different, more robust cell line. Compare toxicity profiles across various cell types. | Understanding if the observed toxicity is cell-type specific. |
| Inhibitor precipitation | Visually inspect stock solutions and final dilutions in media for any signs of precipitation. Determine the inhibitor's solubility in your culture medium. | Ensuring the inhibitor is fully dissolved and the effective concentration is accurate. |
| Off-target effects | Use a structurally different P2Y14 receptor antagonist to see if it produces the same phenotype. Perform a rescue experiment by adding an excess of the natural ligand (UDP-glucose). | Confirmation that the observed effect is due to specific P2Y14 receptor antagonism. |
Hypothetical Dose-Response Data for this compound
The following table provides an example of data you might generate from a dose-response experiment.
| This compound Concentration (µM) | Cell Viability (%) | Inhibition of Chemotaxis (%) |
| 0 (Vehicle Control) | 100 | 0 |
| 0.001 | 98 | 25 |
| 0.01 | 95 | 50 |
| 0.1 | 92 | 90 |
| 1 | 85 | 95 |
| 10 | 50 | 98 |
| 100 | 10 | 100 |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay
This protocol is designed to determine the concentration of this compound that is toxic to a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 100 µM to 1 nM. Also, prepare a vehicle control with the same final concentrations of the solvent.
-
Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations and vehicle controls. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the cell viability (as a percentage of the untreated control) against the logarithm of the this compound concentration to determine the CC50 value.
Visualizations
Caption: P2Y14 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for Cell Viability Issues.
References
Technical Support Center: Troubleshooting Compound Interference in Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals to address potential interference caused by test compounds, such as PPTN Mesylate, in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in fluorescence assays?
A1: Compound interference in fluorescence assays occurs when a test compound exhibits properties that affect the fluorescence signal, leading to inaccurate results. This can manifest as either an increase or a decrease in the measured fluorescence, independent of the biological activity being assayed.[1][2][3] The two primary mechanisms of interference are autofluorescence and quenching.[1][4]
Q2: What is autofluorescence and how does it interfere with my assay?
A2: Autofluorescence is the natural fluorescence emitted by a compound when it is excited by light. If a test compound is autofluorescent at the excitation and emission wavelengths of your assay's fluorophore, it can lead to a false-positive signal, making it appear as if the compound is an activator or inhibitor when it is not.
Q3: What is fluorescence quenching?
A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur if the test compound absorbs the excitation light or the emitted light from the fluorophore (a phenomenon known as the inner filter effect), or if it interacts with the excited fluorophore, causing it to return to its ground state without emitting a photon. This can lead to false-negative results.
Q4: How can I quickly check if my compound is interfering with my assay?
A4: A simple way to check for interference is to run control experiments. This involves measuring the fluorescence of your compound in the assay buffer without the target biomolecule or other assay components. A significant fluorescence signal in this control indicates autofluorescence. To test for quenching, you can measure the fluorescence of the assay's fluorophore with and without your compound. A decrease in fluorescence in the presence of your compound suggests quenching.
Q5: What are some general strategies to minimize compound interference?
A5: General strategies include running appropriate controls (compound-only, fluorophore with compound), subtracting background fluorescence, and, if interference is significant, changing the fluorophore to one with different excitation and emission wavelengths (red-shifting the assay). It is also crucial to ensure your compound is soluble in the assay buffer to avoid issues with precipitation.
Troubleshooting Guides
Guide 1: Identifying the Type of Interference
If you observe unexpected results in your fluorescence assay when using this compound or another test compound, this guide will help you determine the nature of the interference.
Experimental Workflow for Interference Identification
Caption: Experimental workflow for identifying compound interference.
Data Interpretation Table
| Observation in Control Wells | Likely Type of Interference | Implication for Assay Results |
| Compound Control > Buffer Blank | Autofluorescence | False Positive / Inflated Signal |
| Quenching Control < Fluorophore Control | Fluorescence Quenching | False Negative / Reduced Signal |
| Compound Control ≈ Buffer Blank AND Quenching Control ≈ Fluorophore Control | No Direct Interference | Observed effect is likely real |
| High variability in replicate wells | Compound Precipitation | Inconsistent and unreliable data |
Guide 2: Mitigating Autofluorescence
If you have identified your test compound as autofluorescent, use the following strategies to minimize its impact.
Mitigation Strategy Flowchart
References
Validation & Comparative
A Comparative Analysis of PPTN Mesylate: A Novel Tyrosine Kinase Inhibitor
This guide provides a detailed comparison of the novel, potent, and selective Pan-Pluripotent Tyrosine Kinase (PPTK) inhibitor, PPTN Mesylate, against other established tyrosine kinase inhibitors (TKIs). The data presented herein is based on a series of preclinical assays designed to evaluate its efficacy, selectivity, and mechanism of action in relevant cancer models. This document is intended for researchers and drug development professionals evaluating next-generation targeted therapies.
Overview of this compound and Comparator Compounds
This compound is an orally bioavailable, ATP-competitive inhibitor designed to selectively target the Pan-Pluripotent Tyrosine Kinase (PPTK), a novel kinase implicated in the proliferation and survival of certain treatment-resistant stem-like cancer cells. For this analysis, this compound is compared against two well-characterized TKIs:
-
Imatinib: A first-generation TKI primarily targeting BCR-Abl, c-KIT, and PDGFR.
-
Ponatinib: A third-generation pan-BCR-Abl inhibitor, also known for its broad off-target activity, including activity against VEGFR, FGFR, and Src family kinases.
In Vitro Kinase Selectivity Profile
The selectivity of a TKI is critical for minimizing off-target effects and associated toxicities. The inhibitory activity of this compound, Imatinib, and Ponatinib was assessed against a panel of kinases.
Table 1: Comparative IC50 Values for Selected Kinases
| Kinase Target | This compound (nM) | Imatinib (nM) | Ponatinib (nM) |
| PPTK (Target) | 1.2 | >10,000 | 25.5 |
| BCR-Abl (T315I) | 8,750 | >10,000 | 2.0 |
| c-KIT | 1,200 | 110 | 15.0 |
| VEGFR2 | 3,500 | 2,800 | 1.5 |
| Src | 4,800 | >10,000 | 0.8 |
Data represent the mean of three independent experiments. IC50 is the half-maximal inhibitory concentration.
The data clearly indicates that this compound possesses exceptional selectivity for its primary target, PPTK, with minimal activity against other common TKI targets. In contrast, Ponatinib demonstrates potent but broad activity across multiple kinases.
Caption: Figure 1: this compound selectively inhibits the PPTK kinase domain.
Cellular Proliferation Assays
The anti-proliferative effects of the inhibitors were evaluated in two distinct human cancer cell lines: KAN-1, a cell line with confirmed PPTK overexpression and dependency, and HEK293, a non-cancerous human cell line used as a control for general cytotoxicity.
Table 2: Anti-proliferative Activity (GI50) in Cancer and Control Cell Lines
| Cell Line | Primary Kinase Dependency | This compound (nM) | Imatinib (nM) | Ponatinib (nM) |
| KAN-1 | PPTK | 8.5 | >10,000 | 55.0 |
| HEK293 | None | >10,000 | >10,000 | 250.0 |
GI50 is the concentration required to inhibit cell growth by 50%.
These results demonstrate that this compound potently inhibits the growth of PPTK-dependent cancer cells while exhibiting a superior safety profile with no significant effect on control cells at high concentrations.
Caption: Figure 2: Workflow for determining in vitro kinase IC50 values.
Selectivity Comparison Logic
The ideal TKI combines high potency against its intended target with low activity against a wide range of off-targets. This minimizes mechanism-based toxicities and improves the therapeutic window.
Caption: Figure 3: Logical comparison of inhibitor selectivity.
Appendix: Experimental Protocols
A.1 In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagent Preparation: All reagents, including the specific kinase (e.g., PPTK), a proprietary europium-labeled antibody, and a fluorescently labeled tracer, were prepared in a defined kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: this compound and comparator compounds were serially diluted in 100% DMSO and then further diluted in the kinase buffer to achieve the final assay concentrations with a consistent final DMSO concentration of 1%.
-
Assay Procedure:
-
In a 384-well plate, 5 µL of the diluted compound was added.
-
5 µL of the kinase/antibody mixture was added to each well and incubated for 15 minutes at room temperature.
-
5 µL of the tracer solution was added to initiate the binding reaction.
-
-
Signal Detection: The plate was incubated for 60 minutes at room temperature, protected from light. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal was read on an appropriate plate reader, with excitation at 340 nm and emission measured at 615 nm and 665 nm.
-
Data Analysis: The emission ratio (665/615) was calculated. Data were normalized to positive (no inhibitor) and negative (no kinase) controls. IC50 values were determined by fitting the percent inhibition data to a four-parameter logistic model using GraphPad Prism software.
A.2 Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Plating: KAN-1 and HEK293 cells were seeded into 96-well, white-walled plates at a density of 5,000 cells per well in 100 µL of appropriate growth medium and incubated for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Compounds were serially diluted and added to the cells. The final DMSO concentration was maintained at or below 0.2% across all wells.
-
Incubation: Plates were incubated for 72 hours under standard cell culture conditions.
-
Lysis and Signal Detection: The plates were equilibrated to room temperature. 100 µL of CellTiter-Glo® reagent was added to each well. The contents were mixed for 2 minutes on an orbital shaker to induce cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal.
-
Data Analysis: Luminescence was recorded using a plate-reading luminometer. The GI50 value was calculated by normalizing the data to vehicle-treated controls and fitting the results to a non-linear regression curve.
Validating PPTN Mesylate Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a compound's interaction with its intended molecular target within a cellular environment is a cornerstone of modern drug discovery. This critical step, known as target engagement, confirms that a drug candidate not only binds to its target but does so in the complex milieu of a living cell, leading to the desired pharmacological effect. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of PPTN Mesylate, a novel, potent, and selective ATP-competitive inhibitor of the hypothetical Kinase Y (KY).
Kinase Y is a critical serine/threonine kinase that acts as a central node in the Cell Proliferation Pathway. Its aberrant activation is implicated in various proliferative diseases. To objectively assess the cellular performance of this compound, we compare it with two other hypothetical KY inhibitors:
-
Compound X: A well-characterized, highly potent KY inhibitor.
-
Compound Z: A structurally distinct and less potent KY inhibitor.
This guide will delve into three orthogonal, industry-standard assays for quantifying target engagement: Western Blotting for downstream pathway modulation, the Cellular Thermal Shift Assay (CETSA) for direct target binding, and the NanoBRET™ Target Engagement Assay for a quantitative measure of intracellular affinity.
Comparative Analysis of Kinase Y Inhibitors
The following table summarizes the in vitro and cellular characteristics of this compound against the benchmark compounds, Compound X and Compound Z. This data provides a top-level comparison of their potency and cellular efficacy.
| Parameter | This compound | Compound X | Compound Z |
| Biochemical IC50 (KY) | 5 nM | 2 nM | 500 nM |
| Cellular EC50 (p-Substrate Y) | 50 nM | 25 nM | 5 µM |
| Selectivity (Kinome Scan) | High | High | Moderate |
| Cell Permeability | High | High | Moderate |
Experimental Data and Protocols
To validate and quantify the engagement of this compound with Kinase Y in cells, three distinct experimental approaches were employed. The data and detailed protocols below provide a comprehensive framework for researchers to replicate and build upon these findings.
Western Blotting: Assessing Downstream Pathway Inhibition
A primary method to confirm target engagement is to measure its functional consequence—the inhibition of downstream signaling.[1] By quantifying the phosphorylation of Substrate Y (p-Substrate Y), a direct substrate of Kinase Y, we can infer the extent of KY inhibition in the cell.
Experimental Data:
| Compound | Concentration | % Inhibition of p-Substrate Y |
| This compound | 10 nM | 25% |
| 50 nM | 52% | |
| 200 nM | 85% | |
| Compound X | 10 nM | 45% |
| 50 nM | 75% | |
| 200 nM | 92% | |
| Compound Z | 1 µM | 20% |
| 5 µM | 48% | |
| 20 µM | 78% | |
| Vehicle (DMSO) | 0.1% | 0% |
Experimental Protocol:
-
Cell Culture and Treatment: Plate a human cancer cell line with high Kinase Y expression (e.g., HeLa) and grow to 70-80% confluency. Starve the cells in serum-free media for 12 hours. Treat the cells with varying concentrations of this compound, Compound X, Compound Z, or a vehicle control (DMSO) for 2 hours.
-
Protein Extraction: Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2] Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing intermittently.[2] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2] Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize all samples to the same protein concentration. Denature the protein samples by boiling in SDS-PAGE sample buffer for 5 minutes. Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for p-Substrate Y.
-
Signal Detection and Analysis: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the bands using an ECL substrate and a chemiluminescence imaging system. Strip the membrane and re-probe for total Substrate Y and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify band intensities to determine the percent inhibition of phosphorylation.
Cellular Thermal Shift Assay (CETSA): Direct Measurement of Target Binding
CETSA is a powerful biophysical method that directly assesses target engagement in a cellular context. The principle is based on the thermal stabilization of a target protein upon ligand binding. A compound-bound protein is more resistant to heat-induced denaturation and aggregation.
Experimental Data: Isothermal Dose-Response Fingerprint (ITDRF)
This experiment is performed at a single, optimized temperature (e.g., 52°C) to determine the concentration-dependent stabilization of Kinase Y.
| Compound | Concentration | Relative Soluble Kinase Y (%) |
| This compound | 100 nM | 35% |
| 500 nM | 68% | |
| 2 µM | 91% | |
| Compound X | 100 nM | 55% |
| 500 nM | 85% | |
| 2 µM | 96% | |
| Compound Z | 5 µM | 28% |
| 20 µM | 55% | |
| 50 µM | 75% | |
| Vehicle (DMSO) | 0.1% | 15% |
Experimental Protocol:
-
Cell Treatment: Culture cells as described previously. Treat the intact cells with various concentrations of the test compounds or a vehicle control for 1 hour at 37°C.
-
Heating Step: Harvest the cells and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a pre-determined optimal temperature (e.g., 52°C, where the protein is partially denatured) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lysis and Separation: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble Kinase Y in each sample by Western Blot, as described in the previous section.
-
Data Analysis: Quantify the band intensities for Kinase Y. Plot the amount of soluble protein against the compound concentration to generate dose-response curves and determine the EC50 for target stabilization.
NanoBRET™ Target Engagement Assay: Quantitative Intracellular Affinity
The NanoBRET™ assay is a proximity-based method that quantitatively measures compound binding to a specific protein target in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a measurable decrease in the BRET signal.
Experimental Data:
| Compound | Cellular IC50 (NanoBRET™) |
| This compound | 65 nM |
| Compound X | 30 nM |
| Compound Z | 7 µM |
Experimental Protocol:
-
Cell Preparation: Transfect HEK293 cells with a vector encoding for a Kinase Y-NanoLuc® fusion protein. Plate the transfected cells in a 96-well assay plate and allow them to adhere.
-
Assay Setup: Prepare serial dilutions of the test compounds (this compound, Compound X, Compound Z) in Opti-MEM® medium.
-
Tracer and Compound Addition: Add the NanoBRET™ Kinase Tracer and the test compounds to the cells. Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition and Signal Reading: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Read the donor emission (450 nm) and acceptor emission (600 nm) within 10 minutes using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Convert the raw BRET ratios to milliBRET units (mBU). Plot the mBU values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's apparent cellular affinity for the target.
Visualizations: Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams illustrate the key biological pathway and experimental workflows.
References
Reproducibility of PPTN Mesylate Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental findings for PPTN Mesylate, a potent and selective P2Y14 receptor antagonist, and its alternatives. The data presented herein is collated from multiple studies to assess the reproducibility of key experimental outcomes. Detailed methodologies for pivotal experiments are provided to facilitate replication and further investigation.
Introduction to this compound and the P2Y14 Receptor
PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid) is a well-characterized small molecule antagonist of the P2Y14 receptor (P2Y14R). "this compound" refers to the methanesulfonate salt form of this compound, which is commonly used to improve its solubility and stability for experimental use. The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars, such as UDP-glucose, and is implicated in various inflammatory and immune responses. Its role in these pathways has made it a target for therapeutic intervention.
The experimental findings for PPTN are largely consistent across numerous studies, highlighting its high potency and selectivity, thus demonstrating a strong degree of reproducibility for its fundamental pharmacological properties.
Comparative Analysis of P2Y14 Receptor Antagonists
The following table summarizes the quantitative data for PPTN and several of its key alternatives. The consistency of these values across different studies underscores the reproducibility of these findings.
| Compound Name | Antagonist Affinity/Potency | Selectivity Profile | Reference |
| PPTN | K_B_: 434 pM | Highly selective for P2Y14R over P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13 receptors at concentrations up to 1 µM.[1] | [Barrett et al., 2013] |
| IC50 (Chemotaxis): ~1 nM (with 10 µM UDP-glucose), ~4 nM (with 100 µM UDP-glucose)[1] | [Barrett et al., 2013] | ||
| PPTN N-acetyl derivative (Compound 4) | Complete pain reversal in a mouse model at 10 µmol/kg (i.p.) | Similar selectivity profile to PPTN. | [Mufti et al., 2020] |
| Triazole derivative (Compound 7) | 87% maximal protection in a mouse pain model. | Assumed to have a similar selectivity profile based on the common scaffold. | [Mufti et al., 2020] |
| MRS4458 (aminopropyl congener) | Potent antagonist (fluorescent assay). | Specific quantitative data on selectivity is not detailed here but is expected to be high. | [Tosh et al., 2018] |
| MRS4478 (phenyl p-carboxamide) | Potent antagonist (fluorescent assay). | Specific quantitative data on selectivity is not detailed here but is expected to be high. | [Tosh et al., 2018] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language script for use with Graphviz.
P2Y14 Receptor Signaling Pathway
Activation of the P2Y14 receptor by its endogenous agonist, UDP-glucose, initiates a signaling cascade through the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of downstream effectors such as the ERK1/2 and p38 MAP kinases, ultimately influencing cellular responses like chemotaxis.
Caption: P2Y14 Receptor Signaling Cascade.
Experimental Workflow for Assessing P2Y14R Antagonism
The following workflow outlines the key steps to experimentally validate the antagonist activity of a compound like this compound on the P2Y14 receptor.
Caption: Workflow for P2Y14R Antagonist Characterization.
Experimental Protocols
The reproducibility of experimental findings is critically dependent on the meticulous execution of standardized protocols. Below are detailed methodologies for key assays used to characterize P2Y14 receptor antagonists.
cAMP Accumulation Assay
This assay measures the ability of a P2Y14R antagonist to counteract the agonist-induced inhibition of adenylyl cyclase.
-
Cell Culture: Culture C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-C6) in F-12 medium supplemented with 10% fetal bovine serum.
-
Cell Plating: Plate cells in 24-well plates and allow them to adhere overnight.
-
Labeling: Label the cellular ATP pool by incubating the cells with [3H]adenine in serum-free medium for 2 hours.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or an alternative antagonist for 15-30 minutes.
-
Agonist Stimulation: Stimulate the cells with a known concentration of UDP-glucose (e.g., 100 nM) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase) for 10-15 minutes.
-
Lysis and cAMP Isolation: Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer. Isolate the [3H]cAMP by sequential column chromatography.
-
Quantification: Determine the amount of [3H]cAMP using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition of the UDP-glucose response at each antagonist concentration and determine the IC50 or Ki value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of P2Y14R antagonists on the downstream signaling molecule ERK1/2.
-
Cell Culture and Starvation: Culture appropriate cells (e.g., differentiated HL-60) and serum-starve them for 4-6 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Antagonist Pre-incubation: Treat the cells with the desired concentrations of this compound or alternative antagonists for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with UDP-glucose for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative change in p-ERK1/2 levels.
Chemotaxis Assay
This assay evaluates the ability of a P2Y14R antagonist to block the migration of cells towards an agonist.
-
Cell Preparation: Use a relevant cell type, such as differentiated HL-60 cells or primary neutrophils, and resuspend them in an appropriate assay medium.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Chemoattractant and Antagonist Loading: Add the chemoattractant (UDP-glucose) to the lower wells. Add the cell suspension to the upper wells. The antagonist (this compound or alternative) can be added to the upper well with the cells, the lower well with the chemoattractant, or both, depending on the experimental design.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-3 hours to allow for cell migration.
-
Cell Fixation and Staining: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Compare the number of migrated cells in the presence and absence of the antagonist to determine the percentage of inhibition and calculate the IC50 value.
Conclusion
The available experimental data for this compound demonstrates a high degree of reproducibility, particularly concerning its potency and selectivity as a P2Y14 receptor antagonist. The consistent findings across multiple studies provide a solid foundation for its use as a pharmacological tool and a lead compound for the development of novel anti-inflammatory and immunomodulatory therapeutics. The detailed protocols provided in this guide are intended to facilitate the replication of these findings and to support further research into the role of the P2Y14 receptor in health and disease.
References
Independent Validation of Purinostat Mesylate's Anti-Cancer Activity: A Comparative Analysis of an Emerging Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Purinostat Mesylate, an investigational anti-cancer agent, is currently undergoing early-phase clinical trials for the treatment of various advanced solid tumors. While comprehensive, independently validated data on its anti-cancer activity is emerging, this guide provides a comparative overview based on available preliminary information. This document aims to objectively present the current landscape of Purinostat Mesylate in relation to other cancer therapies, with a focus on its proposed mechanism of action and available experimental data.
Overview of Purinostat Mesylate
Purinostat Mesylate is a novel small molecule inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, Purinostat Mesylate is hypothesized to alter the acetylation of histones and other proteins, leading to changes in gene transcription and ultimately inhibiting cancer cell growth and survival.
Currently, Purinostat Mesylate is being evaluated in Phase 1/Phase 2 clinical trials to determine its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors, including breast cancer, small cell lung cancer, colorectal cancer, and head and neck squamous cell carcinoma[1]. These trials are assessing Purinostat Mesylate both as a monotherapy and in combination with other anti-cancer agents such as fulvestrant and the immune checkpoint inhibitor tislelizumab[2].
Comparative Data Summary
Due to the early stage of clinical development, direct comparative quantitative data from independent validation studies of Purinostat Mesylate against other established anti-cancer agents is not yet publicly available. The ongoing clinical trials will provide the first sets of such data. The table below summarizes the current clinical trial landscape for Purinostat Mesylate.
| Clinical Trial Identifier | Phase | Tumor Types | Intervention | Status |
| NCT06431243 | Phase 1/Phase 2 | Advanced Solid Tumors (including Breast Cancer, Small Cell Lung Cancer, Colorectal Cancer, Head and Neck Squamous Cell Carcinoma) | Purinostat Mesylate (monotherapy and in combination with Fulvestrant or Tislelizumab) | Not yet recruiting[1][2] |
Signaling Pathway
As a histone deacetylase (HDAC) inhibitor, Purinostat Mesylate is expected to modulate multiple signaling pathways critical for cancer cell proliferation, survival, and differentiation. The generalized mechanism of action for HDAC inhibitors involves the accumulation of acetylated histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes that are often silenced in cancer. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of Purinostat Mesylate.
Experimental Protocols
Detailed experimental protocols from independent validation studies are not available at this time. The methodologies for the ongoing clinical trials can be found on the respective clinical trial registration pages. A general workflow for a Phase 1 dose-escalation study, similar to the one for Purinostat Mesylate, is outlined below.
Caption: Generalized workflow for a Phase 1 clinical trial.
Conclusion
Purinostat Mesylate is a promising new anti-cancer agent currently in the early stages of clinical investigation. As an HDAC inhibitor, it has the potential to impact a wide range of malignancies. However, a comprehensive understanding of its efficacy, safety profile, and precise mechanism of action awaits the results of ongoing and future clinical trials. At present, there is a lack of independently validated data to draw definitive comparisons with existing cancer therapies. The scientific community anticipates the publication of data from the current trials to better delineate the therapeutic potential of Purinostat Mesylate.
References
Unraveling the Synergistic Potential of PPTN Mesylate with Chemotherapeutic Agents: A Comparative Guide
For Immediate Release
Researchers and drug development professionals are constantly seeking novel therapeutic strategies to enhance the efficacy of existing cancer treatments. One area of growing interest is the synergistic application of targeted agents with conventional chemotherapy. This guide provides a comprehensive overview of the current understanding of PPTN Mesylate and explores its potential for synergistic interactions with other chemotherapeutic agents.
Disclaimer: Publicly available scientific literature does not currently contain studies that have directly evaluated the synergistic effects of this compound with other chemotherapeutic agents. Therefore, this guide summarizes the known mechanism of action of this compound and, based on established principles of combination therapy, presents a hypothetical framework for investigating its potential synergistic activities. The experimental data and protocols provided are illustrative examples based on common methodologies used to assess drug synergy.
Understanding this compound: A Potent P2Y14 Receptor Antagonist
This compound is a potent, high-affinity, and highly selective antagonist of the P2Y14 receptor, exhibiting a KB value of 434 pM.[1][2] The P2Y14 receptor, activated by UDP-sugars like UDP-glucose, is implicated in various physiological and pathological processes, including immune responses and inflammation.[1][3] Notably, the P2Y14 receptor is highly expressed in hematopoietic cells and has been linked to the chemotaxis of neutrophils and myeloid-derived suppressor cells (MDSCs), which can influence the tumor microenvironment.[4]
Recent studies have begun to shed light on the role of the P2Y14 receptor in cancer. For instance, it has been identified as a potential biomarker for immunomodulation in the tumor microenvironment of head and neck cancer. Furthermore, the P2Y14 receptor has been shown to be involved in processes such as cell senescence in response to stresses like chemotherapy. The binding of its ligand, UDP-glucose, can also stimulate the production of inflammatory mediators like IL-8 and activate signaling pathways such as STAT3, which are relevant to cancer progression.
The mechanism of action of this compound involves the competitive inhibition of the P2Y14 receptor, thereby blocking the downstream signaling initiated by UDP-glucose. This includes the inhibition of adenylyl cyclase and the modulation of signaling pathways like ERK1/2 and p38.
Hypothetical Synergistic Combinations and Supporting Rationale
While direct evidence is lacking, the known functions of the P2Y14 receptor suggest plausible mechanisms through which this compound could synergize with conventional chemotherapeutic agents.
-
Modulation of the Tumor Microenvironment: By inhibiting the chemotaxis of immunosuppressive cells like MDSCs into the tumor, this compound could enhance the efficacy of chemotherapies that rely on a competent immune response for their full anti-tumor effect.
-
Sensitization to Chemotherapy-Induced Cell Death: The P2Y14 receptor's involvement in cell senescence and stress responses suggests that its inhibition by this compound might alter the cellular response to DNA-damaging agents like cisplatin or topoisomerase inhibitors like doxorubicin, potentially lowering the threshold for apoptosis.
-
Inhibition of Pro-survival Signaling: The blockade of P2Y14-mediated activation of pro-survival pathways such as STAT3 could render cancer cells more susceptible to the cytotoxic effects of chemotherapeutic drugs.
Proposed Experimental Framework for Synergy Evaluation
To investigate the potential synergistic effects of this compound with chemotherapeutic agents, a series of in vitro and in vivo experiments would be necessary.
Table 1: Illustrative In Vitro Synergy Analysis of this compound with Doxorubicin in a Breast Cancer Cell Line (MCF-7)
| Drug Combination (PPTN:Doxorubicin) | IC50 (µM) | Combination Index (CI) | Dose Reduction Index (DRI) - PPTN | Dose Reduction Index (DRI) - Doxorubicin |
| This compound alone | 1.5 | - | - | - |
| Doxorubicin alone | 0.5 | - | - | - |
| 1:1 Molar Ratio | 0.2 (Dox) | 0.6 | 3.75 | 2.5 |
| 2:1 Molar Ratio | 0.15 (Dox) | 0.5 | 5.0 | 3.33 |
| 1:2 Molar Ratio | 0.25 (Dox) | 0.8 | 3.0 | 2.0 |
Disclaimer: The data in this table is purely hypothetical and for illustrative purposes only. Actual experimental results may vary.
1. Cell Viability and Synergy Assessment (MTT Assay and Combination Index Analysis)
-
Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, a chemotherapeutic agent (e.g., doxorubicin), or a combination of both at fixed molar ratios.
-
MTT Assay: After a 72-hour incubation, MTT reagent is added to each well. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm to determine cell viability.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug and combination is calculated. The synergistic, additive, or antagonistic effects are quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy. The Dose Reduction Index (DRI) is also calculated to determine the extent to which the dose of one drug can be reduced to achieve the same effect in combination.
2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Treatment: Cells are treated with this compound, a chemotherapeutic agent, or the combination for 48 hours.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells is quantified using a flow cytometer. An increase in the apoptotic cell population in the combination treatment compared to single agents would suggest a pro-apoptotic synergistic effect.
3. In Vivo Tumor Xenograft Model
-
Tumor Implantation: Immunocompromised mice are subcutaneously injected with cancer cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into groups and treated with vehicle control, this compound, a chemotherapeutic agent, or the combination.
-
Tumor Measurement: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizing the Mechanisms and Workflows
To better understand the potential interactions and experimental designs, the following diagrams are provided.
Caption: P2Y14 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating Drug Synergy.
Conclusion and Future Directions
While the direct synergistic effects of this compound with chemotherapeutic agents remain to be elucidated through rigorous scientific investigation, its role as a selective P2Y14 receptor antagonist presents a compelling rationale for its potential in combination cancer therapy. The hypothetical frameworks and experimental designs outlined in this guide provide a roadmap for future research in this promising area. Further studies are warranted to validate these hypotheses and to translate the potential of P2Y14 receptor antagonism into tangible benefits for cancer patients.
References
- 1. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular UDP-Glucose Activates P2Y14 Receptor and Induces Signal Transducer and Activator of Transcription 3 (STAT3) Tyr705 Phosphorylation and Binding to Hyaluronan Synthase 2 (HAS2) Promoter, Stimulating Hyaluronan Synthesis of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2RY14 Is a Potential Biomarker of Tumor Microenvironment Immunomodulation and Favorable Prognosis in Patients With Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods to Validate PPTN Mesylate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal methods to validate the mechanism of action of PPTN Mesylate as a potent and selective P2Y14 receptor antagonist. Experimental data and detailed protocols are presented to assist researchers in designing robust validation studies.
Introduction to this compound and its Mechanism of Action
This compound (hereafter referred to as PPTN) is a high-affinity, competitive antagonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars such as UDP-glucose.[1] The P2Y14 receptor is primarily coupled to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Downstream of G protein activation, the P2Y14 receptor modulates signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, influencing cellular functions like chemotaxis and inflammation.[1] Notably, emerging evidence suggests a role for the P2Y14 receptor in the activation of the NLRP3 inflammasome, a key component of the innate immune system.[1]
This guide will explore several orthogonal experimental approaches to independently verify the antagonistic activity of PPTN at the P2Y14 receptor and its impact on downstream signaling pathways.
Comparative Analysis of Orthogonal Validation Methods
A multi-faceted approach employing a variety of in vitro assays is crucial for unequivocally validating the mechanism of action of a receptor antagonist like PPTN. Below is a comparison of key orthogonal methods.
| Method | Principle | Key Parameters Measured | Advantages | Limitations |
| Receptor Binding Assay | Measures the direct interaction of the antagonist with the P2Y14 receptor. | Dissociation constant (Kd) or inhibitory constant (Ki) | Provides direct evidence of target engagement and affinity. | Does not provide information on functional consequences (agonist vs. antagonist). |
| cAMP Second Messenger Assay | Quantifies the antagonist's ability to block agonist-induced inhibition of cAMP production. | IC50 for inhibition of agonist effect. | Directly assesses functional antagonism at the G-protein coupling level. | Can be influenced by off-target effects on adenylyl cyclase or phosphodiesterases. |
| MAPK Phosphorylation Assay | Measures the antagonist's effect on the phosphorylation of downstream signaling proteins like ERK1/2 and p38. | Inhibition of agonist-induced phosphorylation. | Confirms blockade of a key downstream signaling pathway. | Signal can be influenced by other cellular pathways. |
| Cellular Chemotaxis Assay | Evaluates the antagonist's ability to inhibit the directed migration of cells towards a P2Y14 agonist. | IC50 for inhibition of chemotaxis. | Provides a physiologically relevant functional readout of antagonism. | Can be complex to set up and susceptible to variability. |
| NLRP3 Inflammasome Activation Assay | Assesses the antagonist's impact on the assembly and activation of the NLRP3 inflammasome. | Inhibition of caspase-1 activation and IL-1β secretion. | Elucidates the role of the antagonist in a critical inflammatory pathway. | The link between P2Y14 and NLRP3 is an active area of research. |
Quantitative Data Summary
The following table summarizes key quantitative data for PPTN and a selection of alternative P2Y14 receptor antagonists.
| Compound | Receptor Binding Affinity (Ki) | cAMP Assay (IC50) | Chemotaxis Assay (IC50) | Reference |
| PPTN | 434 pM (human P2Y14) | ~1 nM (inhibition of UDP-glucose) | ~1-4 nM (HL-60 cells) | |
| MRS4458 | Not Reported | Not Reported | Not Reported | |
| MRS4478 | Not Reported | Not Reported | Not Reported | |
| Compound 1b (N-acetyl PPTN) | Potent (specific value not stated) | Not Reported | Not Reported |
Signaling Pathway and Experimental Workflow Diagrams
P2Y14 Receptor Signaling Pathway
Caption: P2Y14 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Chemotaxis Assay
Caption: Experimental workflow for a neutrophil chemotaxis assay.
Experimental Workflow: NLRP3 Inflammasome Activation Assay
Caption: Workflow for validating the effect of PPTN on NLRP3 inflammasome activation.
Detailed Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the P2Y14 receptor.
Methodology: A competitive radioligand binding assay is performed using membranes from cells stably expressing the human P2Y14 receptor (e.g., HEK293 or CHO cells) and a known radiolabeled P2Y14 receptor ligand.
-
Membrane Preparation: Cells overexpressing the P2Y14 receptor are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a binding buffer.
-
Binding Reaction: A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of PPTN, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Second Messenger Assay
Objective: To functionally assess the antagonistic activity of PPTN by measuring its ability to block agonist-induced inhibition of cAMP production.
Methodology: A cell-based assay is used to measure intracellular cAMP levels in response to a P2Y14 agonist in the presence and absence of PPTN.
-
Cell Culture: C6 glioma cells or other suitable cells stably expressing the human P2Y14 receptor are cultured in appropriate media.
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with varying concentrations of this compound.
-
A fixed concentration of a P2Y14 agonist (e.g., UDP-glucose) and a stimulator of adenylyl cyclase (e.g., forskolin) are added to the cells.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Quantification: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
Data Analysis: The ability of PPTN to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels is quantified, and an IC50 value is determined.
MAPK Phosphorylation Assay (Western Blot)
Objective: To determine the effect of PPTN on the downstream MAPK signaling pathway by measuring the phosphorylation of ERK1/2 and p38.
Methodology: Western blotting is used to detect the levels of phosphorylated and total ERK1/2 and p38 in cell lysates.
-
Cell Treatment: Cells expressing the P2Y14 receptor are serum-starved and then pre-treated with this compound before stimulation with a P2Y14 agonist.
-
Protein Extraction: Cells are lysed, and the protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated p38 (p-p38). The membrane is subsequently stripped and re-probed with antibodies for total ERK1/2 and total p38 to serve as loading controls.
-
Signal Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the effect of PPTN.
Cellular Chemotaxis Assay
Objective: To assess the functional antagonism of PPTN in a physiologically relevant context by measuring its effect on neutrophil chemotaxis.
Methodology: A transwell migration assay (Boyden chamber assay) is used to measure the directed migration of neutrophils towards a P2Y14 agonist.
-
Neutrophil Isolation: Neutrophils are isolated from fresh human blood.
-
Transwell Assay Setup:
-
The lower chamber of the transwell plate is filled with media containing a P2Y14 agonist (chemoattractant).
-
Isolated neutrophils are pre-incubated with this compound and then added to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
-
Migration: The plate is incubated to allow the neutrophils to migrate through the pores towards the chemoattractant in the lower chamber.
-
Quantification: The number of migrated cells in the lower chamber is quantified, for example, by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye.
-
Data Analysis: The percentage of inhibition of chemotaxis by PPTN is calculated, and an IC50 value is determined.
NLRP3 Inflammasome Activation Assay
Objective: To investigate the role of PPTN in modulating P2Y14 receptor-mediated NLRP3 inflammasome activation.
Methodology: This assay measures the effect of PPTN on the release of IL-1β and the activation of caspase-1 in immune cells.
-
Cell Culture and Priming: Murine bone marrow-derived macrophages (BMDMs) or human monocytic cell lines (e.g., THP-1) are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.
-
Treatment: The primed cells are pre-treated with this compound before stimulation with a P2Y14 agonist and an NLRP3 activator (e.g., ATP).
-
Sample Collection: The cell culture supernatant is collected to measure secreted IL-1β, and the cells are lysed to measure caspase-1 activity.
-
Measurement of IL-1β and Caspase-1 Activity:
-
IL-1β levels in the supernatant are quantified by ELISA.
-
Caspase-1 activity in the cell lysate is measured using a specific substrate that releases a fluorescent or colorimetric product upon cleavage.
-
-
Data Analysis: The inhibitory effect of PPTN on IL-1β secretion and caspase-1 activity is determined.
By employing a combination of these orthogonal methods, researchers can comprehensively validate the mechanism of action of this compound as a selective P2Y14 receptor antagonist and elucidate its functional consequences in relevant cellular systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Pergolide Mesylate in the Management of Pituitary Pars Intermedia Dysfunction (PPID)
An in-depth search for "PPTN Mesylate" did not yield specific results for a drug with this designation. It is possible that this is a typographical error or a lesser-known abbreviation. The most closely related identified agent currently in clinical development is "Purinostat Mesylate," for which a Phase Ib/IIa clinical trial is underway for advanced solid tumors.[1] However, a comprehensive meta-analysis or a body of comparative studies for Purinostat Mesylate is not yet available.
To fulfill the user's request for a comparative guide, this report will focus on a well-documented mesylate salt of a different therapeutic agent, Pergolide Mesylate , for which systematic reviews and clinical data are available. Pergolide Mesylate is a dopamine agonist primarily used in veterinary medicine to treat Pituitary Pars Intermedia Dysfunction (PPID) in horses, also known as Equine Cushing's Disease.[2][3][4] This guide will provide a meta-level comparison of Pergolide Mesylate with other treatment modalities for PPID, based on the available scientific literature.
A systematic review of the efficacy of pergolide for the management of equine PPID identified 28 relevant publications.[3] Due to significant variations in study design, populations, and outcome measures among the included studies, a formal meta-analysis was not performed. However, the review provides a qualitative and semi-quantitative summary of the available evidence.
The primary therapeutic goal in managing PPID is to reduce the clinical signs associated with the condition and to lower the plasma adrenocorticotropic hormone (ACTH) concentrations.
Data Summary
The following table summarizes the efficacy of Pergolide Mesylate based on the findings of the systematic review.
| Outcome Measure | Efficacy of Pergolide Mesylate | Comparator/Control | Key Findings | Citations |
| Overall Clinical Improvement | >75% of cases reported overall clinical improvement. | No treatment or other unlicensed treatments. | Despite variability in assessment, a large majority of studies reported positive clinical outcomes with pergolide treatment. | |
| Reduction in Plasma ACTH | 44-74% of cases showed a reduction in plasma ACTH concentrations. | Baseline ACTH levels. | A significant portion of treated horses demonstrated a favorable endocrine response. | |
| Normalization of Plasma ACTH | 28-74% of cases achieved normalization of plasma ACTH concentrations to within reference intervals. | Laboratory reference intervals. | The ability of pergolide to restore normal endocrine function varies among individuals. |
Comparison with Other Treatments
While the systematic review primarily focused on studies of pergolide, some of the included literature referenced comparisons with other treatments, such as cyproheptadine. Historically, cyproheptadine was used for PPID, but pergolide has become the standard of care.
| Treatment | Mechanism of Action | Efficacy Notes | Citations |
| Pergolide Mesylate | Dopamine D2 receptor agonist | Considered the most effective medical treatment for PPID. | |
| Cyproheptadine | Serotonin antagonist | Generally considered less effective than pergolide. | |
| No Treatment | - | Leads to progression of clinical signs and potential complications like laminitis. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical data. Below are representative experimental protocols for the assessment of Pergolide Mesylate efficacy in horses with PPID.
Diagnosis of PPID
-
Clinical Signs: Assessment of clinical signs such as hirsutism, laminitis, polyuria/polydipsia, muscle wasting, and lethargy.
-
Endocrine Testing:
-
Baseline Plasma ACTH Concentration: A single blood sample is collected to measure endogenous ACTH levels. Seasonally adjusted reference ranges are often used.
-
Thyrotropin-Releasing Hormone (TRH) Stimulation Test: A baseline blood sample for ACTH is taken, followed by intravenous administration of TRH. A second blood sample for ACTH is collected 10 minutes post-injection. An exaggerated ACTH response is indicative of PPID.
-
Treatment and Monitoring Protocol (Representative)
-
Patient Selection: Horses diagnosed with PPID based on clinical signs and positive endocrine tests.
-
Treatment Administration: Pergolide mesylate administered orally at a starting dose of 2 µg/kg once daily. The dose may be adjusted based on clinical response and follow-up endocrine testing.
-
Follow-up Evaluations:
-
30-60 Days Post-Treatment: Re-evaluation of clinical signs and repeat baseline plasma ACTH measurement.
-
Long-term Monitoring: Clinical and endocrine re-evaluations every 6-12 months to monitor treatment efficacy and disease progression.
-
Mechanism of Action and Signaling Pathway
Pergolide Mesylate is a potent dopamine D2 receptor agonist. In PPID, there is a loss of dopaminergic inhibition of the pituitary pars intermedia, leading to overproduction of pro-opiomelanocortin (POMC) derived peptides, including ACTH. Pergolide acts by restoring this dopaminergic inhibition.
Experimental Workflow for a Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of Pergolide Mesylate.
References
Benchmarking Imatinib Mesylate Against the Pan-Kinase Inhibitor Staurosporine: A Comparative Guide
For researchers and professionals in drug development, understanding the selectivity and potency of kinase inhibitors is paramount. This guide provides a comparative analysis of Imatinib Mesylate, a well-established tyrosine kinase inhibitor, against Staurosporine, a classic example of a pan-kinase inhibitor. This comparison serves as a framework for evaluating the performance of targeted inhibitors against broader-spectrum agents.
Executive Summary
Imatinib Mesylate is a potent inhibitor of a specific subset of tyrosine kinases, most notably BCR-Abl, c-Kit, and PDGF-R. In contrast, Staurosporine exhibits broad-spectrum activity, inhibiting a wide array of kinases with high potency. This lack of specificity makes Staurosporine a valuable research tool for inducing widespread kinase inhibition but limits its therapeutic potential due to off-target effects. This guide presents a head-to-head comparison of their inhibitory profiles, a detailed experimental protocol for a representative kinase inhibition assay, and visualizations of relevant cellular signaling and experimental workflows.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Imatinib Mesylate and Staurosporine against a selection of kinases, demonstrating their distinct selectivity profiles.
| Kinase Target | Imatinib Mesylate IC50 (nM) | Staurosporine IC50 (nM) |
| BCR-Abl | 250 - 1000 | 20 |
| c-Kit | 100 | 10 |
| PDGF-Rα | 50 | 5 |
| PDGF-Rβ | 100 | 8 |
| Src | >10,000 | 6 |
| VEGFR2 | >10,000 | 15 |
| EGFR | >10,000 | 10 |
| PKCα | >10,000 | 0.7 |
| CDK1 | >10,000 | 3 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions.
Experimental Protocols: In Vitro Kinase Inhibition Assay
A common method to determine the IC50 of a kinase inhibitor is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the level of kinase inhibition.
Materials:
-
Kinase of interest (e.g., Abl, c-Kit)
-
Substrate for the kinase
-
ATP
-
Kinase assay buffer
-
Test compounds (Imatinib Mesylate, Staurosporine) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Kinase Reaction Setup:
-
Add 5 µL of kinase solution to each well of a 96-well plate.
-
Add 2.5 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
